Product packaging for Disodium carbamoyl phosphate(Cat. No.:CAS No. 72461-86-0)

Disodium carbamoyl phosphate

Cat. No.: B1365258
CAS No.: 72461-86-0
M. Wt: 184.98 g/mol
InChI Key: ZZRCKSSPGJOTEE-UHFFFAOYSA-L
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Description

Historical Context of Carbamoyl (B1232498) Phosphate (B84403) Discovery and Early Enzymological Investigations

The discovery and synthesis of carbamoyl phosphate in 1955 by Mary Ellen Jones and Fritz Lipmann marked a significant milestone in biochemistry. nih.gov Their work identified this molecule as an active carbamoyl donor. nih.govmdpi.com It was initially believed that carbamoyl phosphate might have been a prebiotic molecule, providing a source for both carbamoyl groups in the synthesis of molecules like pyrimidine (B1678525) and arginine, and phosphate groups for ATP production. nih.gov Early research demonstrated that the synthetically produced carbamoyl phosphate was active in enzymatic reactions, such as donating its carbamoyl group to ornithine to form citrulline in preparations from both bacteria and liver. nih.govmdpi.com

Following its discovery, extensive enzymological investigations began, focusing on the enzymes responsible for its synthesis and utilization. Carbamoyl phosphate synthetase (CPS), the enzyme that catalyzes its formation from bicarbonate, ammonia (B1221849), and ATP, became a subject of intense study. nih.govwikipedia.org Early genetic studies in the fungus Neurospora were instrumental in revealing the role of enzymatically synthesized carbamoyl phosphate in the pyrimidine biosynthetic pathway. nih.govencyclopedia.pub These foundational investigations established the existence of distinct pools of carbamoyl phosphate within the cell, leading to the identification of different isozymes of CPS. nih.govencyclopedia.pub Over nearly four decades, numerous biochemical and biophysical studies have provided a detailed understanding of CPS, a large, highly regulated, and complex enzyme. nih.gov

Fundamental Biochemical Significance of Carbamoyl Phosphate as a Metabolic Intermediate

Carbamoyl phosphate is a critical metabolic intermediate involved in two primary and essential pathways in many organisms: the urea (B33335) cycle and the de novo synthesis of pyrimidines. mdpi.comwikipedia.org Its role is so fundamental that either a deficiency or an accumulation of carbamoyl phosphate can lead to significant metabolic disorders. mdpi.com

The synthesis of carbamoyl phosphate is the first committed step in these pathways. wikipedia.org The reaction is catalyzed by carbamoyl phosphate synthetase (CPS), which uses bicarbonate, ammonia (or glutamine), and two molecules of ATP. nih.govwisc.edu

Key Metabolic Roles of Carbamoyl Phosphate:

Metabolic Pathway Cellular Location Enzyme Reaction Significance
Urea Cycle Mitochondria (in ureotelic vertebrates) Carbamoyl Phosphate Synthetase I (CPS I) Bicarbonate + Ammonia + 2 ATP → Carbamoyl Phosphate + 2 ADP + Pi Incorporates excess nitrogen (as ammonia) into the cycle for detoxification and excretion as urea. wikipedia.orgwikipedia.org
Ornithine Transcarbamylase (OTC) Carbamoyl Phosphate + Ornithine → Citrulline The product, citrulline, is transported to the cytosol for the subsequent steps of the urea cycle. mdpi.comwikipedia.org
Pyrimidine Biosynthesis Cytosol (in animals) Carbamoyl Phosphate Synthetase II (CPS II) Bicarbonate + Glutamine + 2 ATP → Carbamoyl Phosphate + 2 ADP + Glutamate + Pi Provides the initial building block for the synthesis of pyrimidine nucleotides (UTP and CTP). mdpi.comontosight.ai

In animals, these two pathways are segregated into different cellular compartments to maintain distinct pools of carbamoyl phosphate. CPS I is a mitochondrial enzyme dedicated to the urea cycle and is allosterically activated by N-acetylglutamate. mdpi.comwikipedia.org In contrast, CPS II is a cytosolic enzyme that initiates pyrimidine synthesis and is not regulated by N-acetylglutamate. mdpi.com In humans, CPS II is part of a large multifunctional protein called CAD, which also contains the next two enzymes in the pathway, aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). mdpi.comnih.gov

Role of the Disodium (B8443419) Salt in Experimental Biochemical Studies and Stability Considerations

In biochemical and molecular biology research, the disodium salt of carbamoyl phosphate is frequently used as a substrate for enzymes like carbamoyl phosphate synthetase and aspartate transcarbamylase. ontosight.aipubcompare.ai Its use is critical for studying the urea cycle, pyrimidine synthesis, and the regulation of these pathways. ontosight.aiontosight.ai

The preference for the disodium salt in experimental settings stems from its enhanced stability and ease of handling compared to the free acid form of carbamoyl phosphate. ontosight.ai Disodium carbamoyl phosphate is a white, crystalline powder that is highly soluble in water. ontosight.ai While it is chemically stable under standard room temperature conditions, the compound is inherently labile, especially in solution. ontosight.aisigmaaldrich.cn

Stability and Storage of this compound:

Condition Stability Notes
Solid Form Chemically stable at room temperature. sigmaaldrich.cn For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and protected from moisture. medchemexpress.com
Aqueous Solution Sensitive to hydrolysis. ontosight.ai The molecule is prone to rapid thermal degradation at elevated temperatures. researchgate.net

| Degradation | Degrades to cyanate (B1221674) and phosphate. researchgate.netresearchgate.net | Studies at 75°C showed a half-life of less than a minute. researchgate.net This instability must be accounted for in enzyme assays conducted at higher temperatures. researchgate.net |

The inherent instability of carbamoyl phosphate, even in its salt form, presents challenges for researchers. Assays involving this compound, particularly at physiological temperatures (e.g., 37°C), must be designed to account for its decay. researchgate.netnih.gov For instance, researchers often conduct short-term assays and calculate the effective substrate concentration over the assay period. researchgate.net This careful consideration is essential for obtaining accurate kinetic data for enzymes that utilize carbamoyl phosphate as a substrate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2NNa2O5P B1365258 Disodium carbamoyl phosphate CAS No. 72461-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;carbamoyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCKSSPGJOTEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72461-86-0
Record name Disodium carbamoyl phosphate
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Record name Disodium carbamoyl phosphate
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Biochemical Synthesis and Enzymology of Carbamoyl Phosphate

Carbamoyl (B1232498) Phosphate (B84403) Synthetases (CPS): Classification and Isoforms

Carbamoyl phosphate synthetases are classified into three main isoforms—CPS I, CPS II, and CPS III—based on their nitrogen source, allosteric regulation, and cellular location. nih.gov These enzymes catalyze the synthesis of carbamoyl phosphate from bicarbonate, ATP, and a nitrogen donor, which can be either ammonia (B1221849) or the amide group of glutamine. wikipedia.org

IsoformNitrogen SourceCellular LocationPrimary Metabolic PathwayAllosteric Activator
CPS I AmmoniaMitochondriaUrea (B33335) Cycle, Arginine BiosynthesisN-acetylglutamate (NAG)
CPS II GlutamineCytosolPyrimidine (B1678525) Biosynthesis5-Phosphoribosyl-1-pyrophosphate (PRPP)
CPS III GlutamineMitochondriaUrea Cycle (in some fish)N-acetylglutamate (NAG)

Carbamoyl Phosphate Synthetase I (CPS I): Mitochondrial Localization and Ammonia Utilization

Carbamoyl phosphate synthetase I is a key enzyme of the urea cycle, predominantly found in the mitochondria of hepatocytes in ureotelic organisms, such as terrestrial vertebrates. wikipedia.orgyoutube.com It catalyzes the first committed and rate-limiting step of this pathway, which is essential for the detoxification of ammonia. CPS I utilizes free ammonia as its nitrogen substrate to produce carbamoyl phosphate. nih.gov The reaction catalyzed by CPS I is:

2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pᵢ youtube.com

This enzyme is the most abundant protein within the liver mitochondria, constituting about 20% of the matrix protein. medscape.com Its activity is critically dependent on the allosteric activator N-acetylglutamate (NAG), without which the enzyme is largely inactive. nih.govyoutube.com The mitochondrial localization of CPS I is crucial as it sequesters the toxic ammonia and channels the newly synthesized carbamoyl phosphate directly into the urea cycle, where it condenses with ornithine in a reaction catalyzed by ornithine transcarbamylase. wikipedia.orgnih.gov

Carbamoyl Phosphate Synthetase II (CPS II): Cytosolic Localization and Glutamine Utilization

2 ATP + L-glutamine + HCO₃⁻ + H₂O → 2 ADP + phosphate + L-glutamate + carbamoyl phosphate wikipedia.org

In humans and other mammals, CPS II is part of a large multifunctional protein called CAD, which also contains the enzymatic activities for the subsequent two steps in pyrimidine biosynthesis: aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). nih.govresearchgate.net This multienzyme complex facilitates substrate channeling, increasing the efficiency of the pathway. CPS II is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP). wikipedia.orgnih.gov

Carbamoyl Phosphate Synthetase III (CPS III): Specificity and Distribution

Carbamoyl phosphate synthetase III is an isoform found primarily in some fish, including elasmobranchs (sharks and rays) and certain teleosts. wikipedia.orgebi.ac.uk Like CPS I, it is involved in the urea cycle and is activated by N-acetylglutamate. nih.gov However, similar to CPS II, it utilizes glutamine as its nitrogen source. wikipedia.orgnih.gov The reaction catalyzed by CPS III is:

2 ATP + L-glutamine + HCO₃⁻ + H₂O → 2 ADP + Pᵢ + L-glutamate + carbamoyl phosphate wikipedia.org

CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.gov It is a monomeric enzyme that contains both glutaminase (B10826351) and synthetase domains on a single polypeptide chain. ebi.ac.uknih.gov The presence of CPS III in certain aquatic organisms is advantageous in specific environments, such as alkaline waters where ammonia excretion is less efficient, or for species that experience periods out of water. wikipedia.org

Alternative Enzymatic Pathways for Carbamoyl Phosphate Formation

Besides the canonical carbamoyl phosphate synthetases, other enzymatic routes for carbamoyl phosphate production exist in various organisms, particularly in microorganisms. nih.gov These alternative pathways involve different enzyme families and reaction mechanisms.

Amino-Acid Kinase Fold Carbamate (B1207046) Kinase (CK)-like CPS

In some archaea, such as Pyrococcus furiosus, where canonical CPS genes have not been identified, an enzyme with an amino-acid kinase fold, known as carbamate kinase (CK), is responsible for the anabolic synthesis of carbamoyl phosphate. nih.govnih.gov This enzyme, sometimes referred to as CK-like CPS, catalyzes the reversible phosphorylation of carbamate to form carbamoyl phosphate and ADP. nih.govebi.ac.uk The reaction is:

ATP + Carbamate ⇌ ADP + Carbamoyl Phosphate nih.gov

Unlike the three-step reaction of the main CPS isoforms that consumes two ATP molecules, this reaction is a single-step process that utilizes only one ATP molecule. nih.govebi.ac.uk Carbamate itself is in equilibrium with bicarbonate and ammonia. ebi.ac.uk

Catabolic Transcarbamylase Mechanisms

Carbamoyl phosphate can also be generated through the action of catabolic transcarbamylases in a process observed in some microorganisms, including certain pathogens. nih.gov These enzymes catalyze the phosphorolysis of ureido-containing compounds like citrulline or carbamoylputrescine to yield carbamoyl phosphate. nih.gov This reaction is thermodynamically unfavorable and is typically coupled with a downstream enzyme, a catabolic carbamate kinase, which utilizes the carbamoyl phosphate to generate ATP. nih.gov An example of such a reaction is the phosphorolysis of citrulline by ornithine transcarbamylase operating in the reverse direction.

Substrate and Cofactor Requirements for Carbamoyl Phosphate Synthesis

The enzymatic synthesis of carbamoyl phosphate is a complex process that requires specific substrates and cofactors to proceed. The central enzyme, carbamoyl phosphate synthetase (CPS), catalyzes this crucial step in the urea cycle and pyrimidine biosynthesis. The efficiency and regulation of this reaction are highly dependent on the availability of its core components: a nitrogen source, a carbon source, and an energy supply in the form of ATP. Furthermore, the activity of the mitochondrial isoform, CPS I, is strictly controlled by an allosteric activator.

Role of Bicarbonate, Ammonia, and Glutamine as Nitrogen Sources

The synthesis of carbamoyl phosphate incorporates nitrogen from either ammonia or glutamine, a process that is isoform-specific. Bicarbonate serves as the carbon source for the carbamoyl group.

Bicarbonate (HCO₃⁻) : This molecule provides the carbonyl carbon of carbamoyl phosphate. The synthesis is initiated by the phosphorylation of bicarbonate by ATP to form carboxyphosphate (B1215591), an unstable intermediate. wikipedia.orgebi.ac.ukwikipedia.org This activation step is essential for the subsequent reaction with the nitrogen donor.

Ammonia (NH₃) : Free ammonia can be directly utilized as a nitrogen source. Carbamoyl phosphate synthetase I (CPS I), the mitochondrial enzyme integral to the urea cycle, primarily uses ammonia. nih.govnih.gov The ammonia reacts with carboxyphosphate to form another unstable intermediate, carbamate. ebi.ac.ukrhea-db.org In vertebrates, this ammonia is typically derived from the deamination of amino acids, particularly glutamate.

Glutamine : Carbamoyl phosphate synthetase II (CPS II), a cytosolic enzyme involved in pyrimidine biosynthesis, preferentially uses glutamine as its nitrogen source. nih.govproteopedia.org CPS II has a distinct subunit that hydrolyzes glutamine to produce ammonia and glutamate. wikipedia.orgproteopedia.org This ammonia is then channeled through the enzyme's interior to the site of carbamoyl phosphate synthesis, preventing its diffusion into the cytosol. wikipedia.orgrhea-db.orgacs.org This intramolecular transfer ensures the efficient utilization of the nitrogen source. Some bacterial CPS enzymes can also utilize glutamine. nih.gov

The choice of nitrogen source is a key differentiator between the major isoforms of carbamoyl phosphate synthetase, reflecting their distinct metabolic roles in the cell.

SubstrateRole in Carbamoyl Phosphate SynthesisPrimary CPS Isoform Utilization
Bicarbonate (HCO₃⁻) Provides the carbonyl carbon atom.CPS I and CPS II
Ammonia (NH₃) Direct nitrogen donor for the carbamoyl group.CPS I
Glutamine Indirect nitrogen donor via hydrolysis to ammonia.CPS II

ATP Dependence and Energy Coupling in Carbamoyl Phosphate Synthesis

The two ATP molecules have distinct roles and bind to separate sites on the enzyme:

First ATP Molecule (ATP A) : The first molecule of ATP is used to activate bicarbonate. It donates a phosphate group to bicarbonate, forming carboxyphosphate and ADP. wikipedia.orgreddit.comnih.gov This reaction occurs at the N-terminal ATP-binding domain of the large subunit of the enzyme. nih.govnih.gov The formation of this highly reactive mixed anhydride intermediate is crucial for the subsequent nucleophilic attack by ammonia.

Second ATP Molecule (ATP B) : After the formation of carbamate from the reaction of carboxyphosphate and ammonia, the second molecule of ATP enters the reaction. wikipedia.orgreddit.com This ATP molecule phosphorylates the carbamate intermediate to generate the final product, carbamoyl phosphate, and another molecule of ADP. wikipedia.orgnih.gov This phosphorylation step occurs at the C-terminal ATP-binding domain. nih.govnih.gov

This sequential utilization of two ATP molecules ensures that the endergonic synthesis of carbamoyl phosphate is effectively coupled to the exergonic hydrolysis of ATP, driving the reaction forward. reddit.com The enzyme coordinates these two phosphorylation events, which occur at distinct active sites connected by an internal molecular tunnel that transports the reaction intermediates. ebi.ac.uknih.gov

ATP MoleculeBinding Site DomainFunctionProduct(s)
First ATP N-terminalActivates bicarbonate to form carboxyphosphate.Carboxyphosphate, ADP
Second ATP C-terminalPhosphorylates carbamate to form carbamoyl phosphate.Carbamoyl Phosphate, ADP

Allosteric Activation by N-Acetylglutamate for CPS I

The activity of mitochondrial carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle, is absolutely dependent on the presence of the allosteric activator N-acetyl-L-glutamate (NAG). nih.govnih.govwikipedia.org This regulation ensures that the urea cycle is active when there is a high influx of nitrogen, as signaled by elevated levels of glutamate and arginine (a precursor for NAG synthesis).

Mechanism of Activation : NAG binds to a specific allosteric site on the C-terminal domain of the CPS I enzyme, which is distinct from the catalytic sites. nih.govscbt.comnih.gov The binding of NAG induces a significant conformational change in the enzyme. nih.govresearchgate.net This structural rearrangement is transmitted through the protein, leading to the proper alignment of the catalytic domains and an increase in the enzyme's affinity for its substrates, particularly ATP. wikipedia.orgscbt.com

Structural Basis : The binding site for NAG is a pocket located between a central β-sheet and two α-helices within the C-terminal domain. nih.gov The interaction of NAG with specific amino acid residues in this pocket stabilizes the active conformation of the enzyme. nih.govresearchgate.net Without NAG, CPS I is essentially inactive. nih.gov

Physiological Significance : The requirement for NAG ensures that the energy-intensive process of urea synthesis is tightly coupled to the availability of amino acids. When amino acid catabolism increases, the levels of glutamate rise, leading to increased synthesis of NAG. This, in turn, activates CPS I and the urea cycle to safely dispose of the excess ammonia. plos.org N-carbamyl-L-glutamate (NCG), a synthetic analog of NAG, can also activate CPS I and is used therapeutically for certain urea cycle disorders. nih.govuzh.ch

The allosteric regulation of CPS I by N-acetylglutamate is a critical control point in nitrogen metabolism, preventing the wasteful expenditure of ATP and ensuring the efficient detoxification of ammonia.

Metabolic Pathways and Biological Roles of Carbamoyl Phosphate

Integration into the Urea (B33335) Cycle for Nitrogen Metabolism

In land-dwelling animals, carbamoyl (B1232498) phosphate (B84403) is an essential component of the urea cycle, a metabolic pathway primarily occurring in the liver that facilitates the disposal of nitrogen. wikipedia.org This process is critical for converting toxic ammonia (B1221849) into the less toxic compound, urea, for excretion.

The synthesis of carbamoyl phosphate marks the first committed step of the urea cycle. nih.gov This reaction is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS I). medlink.comnih.gov CPS I utilizes ammonia, bicarbonate (derived from CO2), and two molecules of ATP to produce carbamoyl phosphate. nih.govmedlink.comwikipedia.org The ammonia used in this step is the source of the first of the two nitrogen atoms in the final urea molecule. nih.gov

The formation of carbamoyl phosphate is a critical rate-limiting step in the urea cycle and is essential for ammonia detoxification. nih.govmedlink.com Failure of this initial step, often due to a deficiency in the CPS I enzyme, can lead to the accumulation of ammonia in the blood (hyperammonemia), a condition with severe neurological consequences. wikipedia.orgyoutube.com The regulation of CPS I is tightly controlled, with N-acetylglutamate serving as an essential allosteric activator, ensuring that the rate of urea synthesis matches the rate of ammonia production from amino acid catabolism. nih.govwikipedia.org

Key Reactants and Products in Carbamoyl Phosphate Synthesis for the Urea Cycle

Reactants Enzyme Product Significance
Ammonia (NH₃) Carbamoyl Phosphate Synthetase I (CPS I) Carbamoyl Phosphate Commits nitrogen to the urea cycle for detoxification. nih.govmedlink.com
Bicarbonate (HCO₃⁻) Provides the carbon backbone for urea. wikipedia.org

Once synthesized in the mitochondrial matrix, carbamoyl phosphate enters the second step of the urea cycle. wikipedia.orgnih.gov It donates its carbamoyl group to ornithine, an amino acid, to form citrulline. wikipedia.orgwikipedia.orgqmul.ac.uk This irreversible reaction is catalyzed by the mitochondrial enzyme ornithine transcarbamylase (OTC). nih.govwikipedia.orgreactome.org The reaction releases the phosphate group from carbamoyl phosphate as inorganic phosphate. qmul.ac.uk

The product, citrulline, is then transported out of the mitochondria into the cytoplasm to continue through the remaining steps of the urea cycle. nih.gov The reaction catalyzed by OTC is a crucial step that effectively incorporates the first nitrogen atom (from ammonia via carbamoyl phosphate) into the cycle's intermediates. nih.gov

Ornithine Transcarbamylase Reaction Details

Substrate 1 Substrate 2 Enzyme Product 1 Product 2 Location

Contribution to Pyrimidine (B1678525) Nucleotide Biosynthesis

In addition to its role in the urea cycle, carbamoyl phosphate is a fundamental precursor for the de novo synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. wikipedia.org

The de novo pyrimidine synthesis pathway builds the pyrimidine ring from simpler precursor molecules. microbenotes.com The process begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP. libretexts.org This reaction is catalyzed by a cytosolic enzyme, carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comwikipedia.org Unlike the mitochondrial CPS I used in the urea cycle, CPS II uses the amino group from glutamine as the nitrogen source. creative-proteomics.comtaylorandfrancis.com

The synthesis of carbamoyl phosphate by CPS II is the first and rate-limiting step in the pyrimidine biosynthesis pathway in animals. creative-proteomics.com This step is subject to feedback inhibition by uridine (B1682114) triphosphate (UTP), a downstream product of the pathway, which helps to regulate the production of pyrimidines according to the cell's needs. creative-proteomics.com

Following its synthesis in the cytosol, carbamoyl phosphate is condensed with the amino acid L-aspartate to form N-carbamoyl-L-aspartate. kenyon.edunih.gov This reaction is the second step in pyrimidine biosynthesis and is catalyzed by the enzyme aspartate transcarbamylase (ATCase). libretexts.orgkenyon.edu This step commits the carbamoyl group to the pyrimidine synthesis pathway. kenyon.edu

The formation of N-carbamoyl-L-aspartate is a key regulatory point in the pathway in many organisms. uwec.edu The product, N-carbamoyl-L-aspartate, then undergoes a series of enzymatic reactions, including ring closure and oxidation, to eventually form the first pyrimidine nucleotide, uridine monophosphate (UMP). libretexts.orgcreative-proteomics.com

Initial Steps of de novo Pyrimidine Synthesis

Step Reactants Enzyme Product
1 Glutamine, 2 ATP, Bicarbonate (HCO₃⁻) Carbamoyl Phosphate Synthetase II (CPS II) Carbamoyl Phosphate. creative-proteomics.com

Carbamyl Group Donor Functions

The primary biochemical function of carbamoyl phosphate is to serve as a donor of a carbamyl group (H₂N-C=O). nih.gov This high-energy molecule readily transfers this functional group to acceptor molecules, a process known as carbamylation. nih.gov This capability is central to its roles in both the urea cycle and pyrimidine synthesis, where it carbamylates ornithine and aspartate, respectively. nih.gov The energy for these transfer reactions is derived from the high-energy phosphate bond within the carbamoyl phosphate molecule. nih.gov The carbamyl group can be added to nitrogen, oxygen, or even sulfur-containing functional groups, although its transfer to amino nitrogen groups is the most well-understood function. nih.gov

N-Carbamylation Reactions in Biological Synthesis

N-carbamylation is a crucial post-translational modification where a carbamoyl group is transferred to a nitrogen atom. frontiersin.org Carbamoyl phosphate is the primary carbamoyl donor for the N-carbamylation of amino groups in two of the most essential metabolic pathways: the urea cycle and the de novo synthesis of pyrimidines. wikipedia.orgnih.govnih.gov

In the urea cycle , which primarily occurs in the mitochondria of liver cells in terrestrial vertebrates, carbamoyl phosphate synthetase I (CPS I) catalyzes the formation of carbamoyl phosphate from ammonia and bicarbonate. wikipedia.orgwikipedia.org This carbamoyl phosphate then enters the cycle by reacting with the amino acid ornithine. The enzyme ornithine transcarbamylase facilitates the transfer of the carbamoyl group from CP to ornithine, forming citrulline. wikipedia.orgfrontiersin.orgacs.org This reaction is a committed step in the detoxification of ammonia and its conversion into urea for excretion. wikipedia.org

In the de novo pyrimidine biosynthesis pathway , which is essential for the synthesis of nucleotides for DNA and RNA, carbamoyl phosphate synthetase II (CPS II) produces carbamoyl phosphate in the cytosol. wikipedia.orgresearchgate.net This CP molecule then reacts with aspartate in a reaction catalyzed by aspartate transcarbamylase (ATCase). nih.gov This forms N-carbamoyl-L-aspartate, initiating a series of reactions that ultimately lead to the formation of the pyrimidine ring. nih.govresearchgate.net In many organisms, including Escherichia coli, a single carbamoyl phosphate synthase provides the precursor for both the arginine (which is linked to the urea cycle) and pyrimidine pathways, necessitating complex regulatory mechanisms to coordinate its distribution. nih.gov

The following table summarizes the key N-carbamylation reactions involving carbamoyl phosphate.

PathwayEnzymeSubstratesProduct of N-CarbamylationCellular Location (Eukaryotes)
Urea Cycle Ornithine transcarbamylaseCarbamoyl phosphate, OrnithineCitrullineMitochondria
Pyrimidine Biosynthesis Aspartate transcarbamylaseCarbamoyl phosphate, AspartateN-Carbamoyl-L-aspartateCytosol

O- and S-Carbamylation Reactions in metabolite Diversification

Beyond its well-established role in N-carbamylation, carbamoyl phosphate also serves as a carbamoyl donor for the modification of hydroxyl (-OH) and thiol (-SH) groups, leading to O-carbamates and S-carbamates, respectively. These reactions contribute to the structural diversification of natural products, particularly in the biosynthesis of some antibiotics. nih.govmdpi.com

The enzymes responsible for O-carbamylation often belong to the CmcH/NodU carbamoyltransferase family. nih.gov The mechanism for these enzymes can be complex, involving a three-step reaction:

Decomposition of carbamoyl phosphate into carbamate (B1207046) and phosphate.

Reaction of carbamate with ATP to form a carbamyladenylate intermediate.

Transfer of the carbamoyl group from carbamyladenylate to the hydroxyl group of the substrate. nih.gov

This process demonstrates how the high-energy nature of carbamoyl phosphate is harnessed to modify a variety of molecules, expanding their functional properties. nih.gov Carbamoyl phosphate can also donate its carbamoyl group to a sulfur group, a reaction catalyzed by enzymes like HypF. nih.gov

Phosphate Group Transfer and ATP Generation in Fermentation

Carbamoyl phosphate is a high-energy acyl-phosphate compound, meaning the bond between the carbamoyl group and the phosphate group releases a significant amount of free energy upon hydrolysis. researchgate.net This energy can be conserved and utilized for the synthesis of ATP through substrate-level phosphorylation. This process is particularly important in the energy metabolism of various fermenting microorganisms, including bacteria, archaea, and some amitochondrial eukaryotes. nih.gov

In these organisms, catabolic pathways for compounds like arginine, agmatine, and purines can lead to the production of carbamoyl phosphate. nih.gov The enzyme carbamate kinase then catalyzes the transfer of the high-energy phosphate group from carbamoyl phosphate directly to adenosine (B11128) diphosphate (B83284) (ADP), generating a molecule of ATP. nih.gov

Reaction: Carbamoyl phosphate + ADP <--> Carbamate + ATP

This reaction is a vital source of ATP for certain anaerobic microorganisms, allowing them to survive in environments where oxidative phosphorylation is not possible. nih.govmdpi.com The ability of carbamate kinase to catalyze this reaction highlights the role of carbamoyl phosphate as a key energy currency molecule in specific metabolic contexts. nih.gov

Prebiotic Chemical Evolution and Origins of Life Hypotheses

Carbamoyl phosphate is considered a molecule of significant interest in hypotheses concerning the origins of life and prebiotic chemical evolution. nih.gov Its high-energy nature and its ability to act as both a carbamoylating and a phosphorylating agent make it a plausible reactant in the non-enzymatic synthesis of essential biomolecules on the primordial Earth. researchgate.netresearchgate.net

Research suggests that carbamoyl phosphate could have played a role in the prebiotic synthesis of pyrimidines, a crucial component of RNA. nih.govresearchgate.net It has also been proposed as a phosphorylating agent, capable of converting ADP to ATP or forming other phosphate esters. nih.gov The reaction of cyanate (B1221674) with inorganic phosphate is a well-documented pathway that yields carbamoyl phosphate as a transient intermediate, which can then participate in these phosphorylation reactions. nih.gov

However, the stability of carbamoyl phosphate in aqueous environments presents a challenge to its role as a key prebiotic reagent. nih.govresearchgate.net Studies have shown that in water, carbamoyl phosphate decomposes into cyanate and phosphate within hours. nih.govresearchgate.net In the presence of ammonia, this decomposition is faster and yields urea. nih.govresearchgate.net This instability suggests that while CP could have formed, its persistence might have been limited. researchgate.net Therefore, more stable molecules like cyanate or urea have been proposed as alternative prebiotic carbamoylating agents. nih.govresearchgate.net Despite its lability, the potential for carbamoyl phosphate to act as a transient, energy-rich intermediate linking phosphorylation and carbamoylation chemistry remains a compelling aspect of origins-of-life scenarios. nih.govresearchgate.netnih.gov

Advanced Enzymatic Mechanisms and Regulation of Carbamoyl Phosphate Synthetases

Detailed Catalytic Reaction Mechanisms of Carbamoyl (B1232498) Phosphate (B84403) Synthetase

Bicarbonate Phosphorylation and Carboxyphosphate (B1215591) Intermediate Formation

The catalytic cycle is initiated by the phosphorylation of bicarbonate. ebi.ac.uk In the first of two ATP-dependent steps, a molecule of ATP binds to the N-terminal domain of the large subunit. wikipedia.orgwikipedia.org This ATP molecule is used to phosphorylate bicarbonate, forming a highly reactive carboxyphosphate intermediate and releasing ADP. wikipedia.orgescholarship.orgtamu.edunih.gov This initial phosphorylation is considered the trigger for the entire reaction cascade. ebi.ac.uk The formation of carboxyphosphate "activates" the bicarbonate for subsequent nucleophilic attack. researchgate.net

The reaction can be summarized as: ATP + HCO₃⁻ → ADP + ¯OOC-O-PO₃²⁻ (Carboxyphosphate) genome.jp

Condensation with Ammonia (B1221849) to Form Carbamic Acid/Carbamate (B1207046)

Following its formation, the unstable carboxyphosphate intermediate reacts with ammonia. ebi.ac.uknih.gov In glutamine-dependent CPS, ammonia is generated in the active site of the small subunit through the hydrolysis of glutamine and travels through a dedicated tunnel to the large subunit. wikipedia.orgwikipedia.orgwikidoc.org The ammonia molecule performs a nucleophilic attack on the carbonyl carbon of carboxyphosphate. genome.jpwikidoc.org This condensation reaction results in the formation of carbamate (or its conjugate acid, carbamic acid) and the release of inorganic phosphate. wikipedia.orgwikipedia.orgwikidoc.org

The reaction is as follows: ¯OOC-O-PO₃²⁻ + NH₃ → H₂N-COO⁻ (Carbamate) + Pi genome.jp

Terminal Phosphorylation of Carbamate to Carbamoyl Phosphate

This final step is: ATP + H₂N-COO⁻ → ADP + H₂N-CO-OPO₃²⁻ (Carbamoyl Phosphate) genome.jp

Sequential Reaction Mechanism and ATP Utilization at Duplicated Active Sites

The large subunit of CPS contains two homologous domains, each with an ATP-binding site, which are a result of a gene duplication event. wikipedia.orgnih.gov These are often referred to as the N-terminal and C-terminal domains. nih.gov For a long time, the precise role of each ATP molecule was a subject of investigation, with one proposed mechanism suggesting one ATP acted as a molecular switch. nih.govpnas.org

However, extensive research, including pulse-labeling studies, has provided direct evidence for a sequential reaction mechanism. nih.govnih.gov This mechanism confirms that both molecules of ATP are chemically consumed in the reaction, transferring their gamma-phosphate groups to the substrates. nih.govnih.gov

The utilization of ATP is strictly ordered and spatially segregated:

First ATP: Binds to the N-terminal domain (also known as the carboxy phosphate domain) and phosphorylates bicarbonate to form carboxy phosphate. wikipedia.orgnih.govwikipedia.org

Second ATP: Binds to the C-terminal domain (the carbamoyl phosphate domain) and phosphorylates the intermediate carbamate to form carbamoyl phosphate. wikipedia.orgnih.govnih.gov

This sequential use of two ATP molecules at distinct, duplicated active sites highlights the enzyme's sophisticated mechanism for synthesizing a high-energy compound through a series of controlled, energetically demanding steps. researchgate.netnih.gov

Intra-Enzyme Substrate Channeling and Molecular Tunnels

A remarkable feature of carbamoyl phosphate synthetase is its use of substrate channeling, a process where reactive intermediates are transferred directly between successive active sites without being released into the bulk solvent. wisc.edu This is accomplished through a network of molecular tunnels that traverse the interior of the protein. nih.govnih.gov The E. coli CPS possesses two such tunnels that connect the three active sites, covering a total distance of nearly 100 Å. wikipedia.orgnih.gov These tunnels are critical for protecting the unstable intermediates, ammonia and carbamate, from decomposition in the aqueous environment and for increasing the local concentration of substrates at the active sites. wikipedia.orgwisc.edunih.gov

Tunnel NameFunctionApproximate LengthConnects
Ammonia Tunnel Transports ammonia from the glutaminase (B10826351) site to the carboxy phosphate synthesis site.~45 ÅSmall Subunit → N-terminal domain of Large Subunit
Carbamate Tunnel Transports carbamate from its synthesis site to the carbamoyl phosphate synthesis site.~40-45 ÅN-terminal domain → C-terminal domain of Large Subunit

Ammonia Translocation Pathways

The ammonia tunnel provides a conduit for ammonia, generated from glutamine hydrolysis in the small subunit, to reach the N-terminal domain of the large subunit where carboxyphosphate is formed. ebi.ac.uknih.govnih.gov The journey covers approximately 45 Å. nih.govresearchgate.net Molecular dynamics simulations have shown that the tunnel is specifically designed for the passage of uncharged ammonia (NH₃) rather than its protonated form, ammonium (B1175870) (NH₄⁺), which is immobilized within the tunnel. tamu.eduresearchgate.net

The translocation process involves several key features:

Hydrophilic and Hydrophobic Regions: The tunnel is not a simple uniform tube. It contains clusters of water molecules in wider regions, allowing for easy transit, as well as narrow, more hydrophobic constrictions. nih.gov

Key Amino Acid Residues: The pathway is lined with specific amino acid residues that facilitate the movement of ammonia. tamu.edu For instance, after passing a narrow "turning gate," ammonia forms a hydrogen bond with a threonine residue (Thr-249), which helps guide it toward the active site. nih.gov

Gating Mechanism: The transport of ammonia appears to be coordinated with the events in the large subunit. The formation of the carboxyphosphate intermediate is thought to induce a conformational change that "opens" a gate in the ammonia tunnel, triggering the transport of ammonia and accelerating the rate of glutamine hydrolysis in the small subunit. nih.gov This ensures that the highly reactive ammonia is only delivered when its substrate, carboxyphosphate, is ready for the reaction. nih.gov

Carbamate Intermediate Movement within Enzyme Channels

A remarkable feature of carbamoyl phosphate synthetase is the presence of a nearly 100 Å long intramolecular tunnel that connects its three distinct active sites. researchgate.netnih.gov This tunnel serves as a conduit for the highly labile reaction intermediates, ammonia and carbamate, protecting them from the aqueous solvent and ensuring efficient transfer between catalytic centers. nih.govmdpi.compnas.org

The synthesis of carbamoyl phosphate begins with the phosphorylation of bicarbonate by ATP to form carboxy phosphate. tamu.edunih.gov Simultaneously, in a separate active site, glutamine is hydrolyzed to produce ammonia. tamu.edu This ammonia molecule traverses through a dedicated "ammonia tunnel" to the site where it reacts with carboxy phosphate to generate the carbamate intermediate. nih.gov

Subsequently, the carbamate intermediate must travel approximately 40 Å through a "carbamate tunnel" to the third active site. nih.gov Theoretical and experimental studies have revealed that this tunnel is not a simple passive conduit. It is composed of three continuous water pockets connected by two narrow constrictions. nih.gov The movement of carbamate through this channel is a critical step, and its efficiency is influenced by the state of the other active sites. For instance, the release of phosphate from the carbamate formation site and the binding of a second ATP molecule to the final active site are necessary for the synthesis of carbamoyl phosphate to proceed. nih.gov This intricate coordination ensures that the unstable carbamate intermediate is efficiently channeled and utilized. researchgate.netnih.gov

Allosteric Regulation and Kinetic Control of Carbamoyl Phosphate Synthetase Activity

The activity of carbamoyl phosphate synthetases is tightly regulated by a sophisticated network of allosteric effectors and kinetic controls. This ensures that the rate of carbamoyl phosphate synthesis is finely tuned to the metabolic needs of the cell.

Feedback Inhibition Mechanisms (e.g., UTP)

A primary mechanism for regulating pyrimidine (B1678525) biosynthesis is feedback inhibition by the end-product, uridine (B1682114) triphosphate (UTP). creative-proteomics.com When cellular levels of UTP are high, it binds to an allosteric site on CPS, distinct from the active sites, inducing a conformational change that inhibits the enzyme's activity. creative-proteomics.comnih.govwayne.edu This prevents the over-accumulation of pyrimidine nucleotides, conserving energy and resources. creative-proteomics.com

In the multifunctional CPS-aspartate transcarbamylase (ATCase) protein found in organisms like Saccharomyces cerevisiae, UTP inhibits both enzymatic activities. nih.govwayne.edu Studies have shown that UTP binds to a regulatory site located in the CPS domain. wayne.eduresearchgate.net This binding competitively inhibits the CPS activity by decreasing the affinity for the substrate ATP. wayne.eduresearchgate.net Simultaneously, it allosterically inhibits the ATCase activity through a long-range conformational change. wayne.edu Interestingly, mutations in the ATCase domain can abolish its sensitivity to UTP while the CPS domain remains fully inhibited, suggesting distinct regulatory signal transmission pathways for the two activities. nih.gov

Allosteric Activation and Effector Binding Sites (e.g., XMP, N-acetylglutamate)

In addition to inhibition, CPS activity is also subject to allosteric activation. For instance, in some organisms, purine (B94841) nucleotides such as xanthosine (B1684192) monophosphate (XMP) can act as activators, helping to balance the pools of purine and pyrimidine nucleotides. muni.cz

A well-characterized allosteric activator, particularly for the mitochondrial carbamoyl phosphate synthetase I (CPS I) involved in the urea (B33335) cycle, is N-acetylglutamate (NAG). csic.esuobabylon.edu.iqresearchgate.net NAG is an essential activator for CPS I, meaning the enzyme is largely inactive in its absence. csic.esnih.gov The binding of NAG to a specific allosteric site on the C-terminal domain of CPS I induces a conformational change that is crucial for catalytic activity. csic.esnih.gov This activation involves a significant increase in the enzyme's affinity for ATP and its ionic activators. csic.es The binding site for NAG has been identified through labeling studies, revealing the involvement of peptides in both the N-terminal and C-terminal regions of the enzyme, highlighting the complex structural rearrangements induced by this activator. nih.gov

Role of Divalent Cations (e.g., Mg²⁺, K⁺) in Enzyme Activity and Stability

Divalent cations, particularly magnesium (Mg²⁺), and monovalent cations like potassium (K⁺), play a critical role in the activity and stability of carbamoyl phosphate synthetases. Mg²⁺ is essential for the binding and proper orientation of ATP at the active sites. nih.govtamu.edu The enzyme is active with MgATP as the substrate, and an excess of either free ATP or free Mg²⁺ can be inhibitory. nih.gov

Allosteric effectors can influence the enzyme's affinity for these cations. For example, the feedback inhibitor UTP stabilizes a state of the enzyme with a lower affinity for Mg²⁺ and ATP. nih.gov Conversely, activators like 5-phosphoribosyl-1-pyrophosphate (PRPP) and phosphorylation of the enzyme can increase its affinity for Mg²⁺, thereby enhancing its activity, especially at low magnesium concentrations. nih.gov Potassium ions (K⁺) have also been shown to activate CPS and are found coordinated in the active site regions, contributing to the catalytic mechanism. tamu.edu The binding of allosteric effectors like ornithine occurs near the K⁺ binding pocket, suggesting a direct link between allosteric regulation and the ionic environment of the active site. tamu.edu

Enzyme Kinetics and Determinants of Reaction Rates

The rate of the reaction catalyzed by carbamoyl phosphate synthetase is influenced by several factors, including the concentrations of its substrates and the presence of allosteric effectors. britannica.com The enzyme exhibits Michaelis-Menten kinetics for its substrates, although the apparent affinity (Km) for these substrates can be significantly altered by allosteric regulators. nih.gov

For mammalian CPS II, the Km for ammonia is notably lower at low ATP concentrations compared to high ATP concentrations. nih.gov The feedback inhibitor UTP acts competitively with respect to ATP, increasing the apparent Km for this substrate. wayne.eduresearchgate.net In contrast, allosteric activators can increase the enzyme's affinity for its substrates. For instance, N-acetylglutamate dramatically increases the apparent affinity of CPS I for ATP. csic.es

Table of Kinetic Parameters for Carbamoyl Phosphate Synthetase

Enzyme SourceSubstrate/EffectorKm/K_appVmax/k_catConditionsReference
Mammalian CPS IIAmmonia166 µM-High ATP nih.gov
Mammalian CPS IIAmmonia26 µM-Low ATP nih.gov
Mammalian CPS IIBicarbonate1.4 mM-High and Low ATP nih.gov
Pyrococcus abyssiATP84 µM0.5 µmol/min/mgRecombinant enzyme vliz.be

Table of Allosteric Regulation Effects

EnzymeEffectorEffectMechanismReference
S. cerevisiae CPSUTPInhibitionCompetitive with ATP, Allosteric for ATCase wayne.eduresearchgate.net
Mammalian CPS IN-acetylglutamateActivationIncreases affinity for ATP and Mg²⁺ csic.es
Mammalian CPS IIPRPPActivationIncreases affinity for Mg²⁺ nih.gov
E. coli CPSOrnithineActivationAffects carbamoyl phosphate-dependent ATP synthesis tamu.edu

Structural Biology of Carbamoyl Phosphate Synthetases

Overall Quaternary and Tertiary Structures of Carbamoyl (B1232498) Phosphate (B84403) Synthetases

Carbamoyl phosphate synthetases are complex enzymes that exhibit significant variation in their quaternary structure across different organisms and isozymes. The most extensively studied, the Escherichia coli CPS, is a heterodimer composed of a small subunit (approximately 42 kDa) and a large subunit (approximately 118 kDa) nih.gov. This αβ heterodimer represents the fundamental functional unit. However, the enzyme's oligomeric state is dynamic and subject to allosteric regulation. In the presence of the activator ornithine, E. coli CPS tends to form an (αβ)₄ tetramer, whereas the inhibitor UMP favors the formation of an (αβ)₂ dimer nih.govacs.org. This modulation of the quaternary structure is a key aspect of its regulatory mechanism.

Mammalian CPS I and II are also composed of two subunits, a small and a large one proteopedia.org. In contrast, CPS III, found in fish, is a single polypeptide chain, which is thought to have resulted from the fusion of the genes encoding the glutaminase (B10826351) and synthetase domains wikipedia.org.

The tertiary structure of the individual subunits reveals a multi-domain architecture. The small subunit is distinctly bilobal, a feature common to many glutamine amidotransferases wisc.edunih.gov. The large subunit is even more complex, consisting of four distinct structural domains: the carboxyphosphate (B1215591) synthetic component, the carbamoyl phosphate synthetic component, an oligomerization domain, and an allosteric domain wikipedia.orgnih.govresearchgate.net. A striking feature of the large subunit is that its N- and C-terminal halves are homologous, suggesting they arose from a gene duplication event nih.govnih.gov.

CPS TypeOrganism/LocationQuaternary StructureKey Features
E. coli CPSProkaryoteαβ heterodimer, (αβ)₂ dimer, (αβ)₄ tetramerOligomerization is regulated by allosteric effectors ornithine and UMP.
CPS IVertebrate Mitochondria (Urea Cycle)Composed of two subunits.Uses ammonia (B1221849) as a nitrogen source.
CPS IIVertebrate Cytosol (Pyrimidine Synthesis)Composed of two subunits.Uses glutamine as a nitrogen source.
CPS IIIFishSingle polypeptide chain.Likely a result of gene fusion.
Table 1: Quaternary Structures of Carbamoyl Phosphate Synthetases.

Domain Architecture and Functional Assignments

The intricate catalytic process of carbamoyl phosphate synthesis is spatially segregated into distinct functional domains within the enzyme.

The large subunit of CPS contains two homologous domains that feature an ATP-grasp fold, a structural motif characterized by two α+β subdomains that "grasp" an ATP molecule between them nih.govebi.ac.uk. These two domains are responsible for the two phosphorylation steps in the catalytic cycle.

The small subunit of CPS functions as a glutamine amidotransferase (GATase) domain wikipedia.org. It is responsible for hydrolyzing glutamine to produce glutamate and ammonia proteopedia.orgnih.gov. This ammonia is then used by the large subunit as a nitrogen source for carbamoyl phosphate synthesis. A remarkable feature of CPS is the presence of a molecular tunnel, approximately 45 Å in length, that connects the active site of the small subunit to the carboxyphosphate synthetic domain of the large subunit acs.orgnih.gov. This "ammonia tunnel" serves to transport the highly reactive and unstable ammonia intermediate directly from its site of production to its site of utilization, preventing it from diffusing into the solvent and protecting it from protonation nih.gov.

The large subunit of CPS also harbors domains responsible for its regulation. The oligomerization domain facilitates the interaction between two αβ heterodimers to form the tetrameric state nih.govwikipedia.org. The assembly of the tetramer is influenced by the binding of allosteric effectors to the allosteric domain, located at the C-terminus of the large subunit nih.govacs.orgwisc.edu.

The allosteric domain contains the binding sites for regulatory molecules such as UMP (an inhibitor) and ornithine and IMP (activators in E. coli) nih.govnih.govtamu.edu. The binding of these effectors to the allosteric domain, which is located approximately 45 Å away from the oligomerization domain, induces conformational changes that are transmitted through the protein, influencing both the oligomeric state and the catalytic activity of the enzyme nih.govacs.org. Site-directed mutagenesis studies have shown that specific residues within the allosteric and oligomerization domains are critical for these regulatory interactions nih.govnih.gov.

DomainLocationFunction
Glutamine Amidotransferase (GATase)Small SubunitHydrolyzes glutamine to produce ammonia.
Carboxyphosphate Synthetic Component (ATP-Grasp Fold)N-terminal half of Large SubunitPhosphorylates bicarbonate to carboxyphosphate.
Carbamoyl Phosphate Synthetic Component (ATP-Grasp Fold)C-terminal half of Large SubunitPhosphorylates carbamate (B1207046) to carbamoyl phosphate.
Oligomerization DomainLarge SubunitMediates the formation of dimers and tetramers.
Allosteric DomainC-terminal end of Large SubunitBinds allosteric effectors (e.g., UMP, ornithine) to regulate enzyme activity.
Table 2: Functional Domains of Carbamoyl Phosphate Synthetase.

Active Site Characterization and Identification of Key Catalytic Residues

High-resolution crystal structures and site-directed mutagenesis studies have provided detailed insights into the active sites of CPS.

In the small subunit's glutaminase domain, a catalytic triad of Cys269, His353, and Glu355 (in E. coli CPS) is essential for the hydrolysis of glutamine nih.govresearchgate.net. The nucleophilic Cys269 is positioned at the top of a tight turn, a characteristic feature of the α/β-hydrolase family of enzymes nih.gov.

The two active sites within the large subunit, responsible for the phosphorylation events, also have well-defined key residues. In the carboxyphosphate synthetic component, Glu215 plays a crucial allosteric role by coordinating with a potassium ion and hydrogen bonding to the ribose hydroxyl groups of ADP nih.govresearchgate.net. In the carbamoyl phosphate synthetic component, Glu761 performs a similar function nih.govresearchgate.net. Mutagenesis studies on the carboxy-terminal domain of the large subunit have identified several residues, including E761, E841, N843, and R845, as being critical for the synthesis of carbamoyl phosphate nih.govduke.edu.

Conformational Dynamics and Protein Flexibility During Catalysis

The catalytic cycle of CPS involves significant conformational changes that are essential for substrate binding, product release, and the coordination of the three separate active sites, which can be separated by nearly 100 Å nih.gov. The binding of nucleotides, particularly ATP, triggers domain movements. For instance, the B-domain of the carbamoyl phosphate synthetic component closes down over the active site upon ATP binding.

Long-range allosteric communication is a hallmark of CPS regulation nih.govnih.gov. The binding of an allosteric effector to the C-terminal regulatory domain initiates a cascade of conformational changes that propagate through the entire enzyme, ultimately affecting the catalytic activity at the distant active sites. This intricate communication network ensures that the synthesis of carbamoyl phosphate is tightly regulated in response to the metabolic state of the cell. The enzyme's structure also includes a "carbamate tunnel" that channels the unstable carbamate intermediate from its site of formation in the N-terminal half of the large subunit to the C-terminal phosphorylation site, a journey of nearly 40 Å nih.gov.

Structural Basis of Allosteric Regulation and Effector Binding

The catalytic activity of carbamoyl phosphate synthetases (CPS) is intricately controlled by allosteric regulation, a process where effector molecules bind to a site distinct from the active site, inducing conformational changes that modulate enzyme function. The structural basis for this regulation is centered on the allosteric binding domain and the subsequent long-range conformational changes that propagate throughout the enzyme.

In Escherichia coli, CPS is allosterically regulated by ornithine and inosine monophosphate (IMP) as activators, and uridine (B1682114) monophosphate (UMP) as an inhibitor. nih.gov These effectors bind to the allosteric domain located at the C-terminal end of the large subunit. tamu.eduwikipedia.org The binding of these molecules influences the oligomerization state of the enzyme. Ornithine and IMP promote the formation of a tetramer, while UMP favors a dimeric state. nih.gov These changes in quaternary structure are linked to conformational alterations that are transmitted from the allosteric domain to the catalytic sites, which can be approximately 45 Å away. nih.gov

Human carbamoyl phosphate synthetase I (CPS I) is dependent on the allosteric activator N-acetyl-L-glutamate (NAG). nih.govresearchgate.net Crystal structures of human CPS1 have revealed the molecular mechanism of this activation. NAG binds to the C-terminal domain of CPS1, triggering significant conformational changes that affect the two distant phosphorylation domains. researchgate.net This binding event effectively acts as a switch, turning the enzyme "on" and initiating the urea (B33335) cycle. nih.govresearchgate.net In the absence of NAG, CPS I is in an inactive state. The binding of NAG induces a remodeling of the enzyme structure, stabilizing a catalytically competent conformation. nih.govresearchgate.net This includes the formation of a ~35 Å-long tunnel that allows for the migration of the carbamate intermediate from its formation site to the second phosphorylation site where carbamoyl phosphate is produced. researchgate.net

In contrast, the activity of carbamoyl phosphate synthetase II (CPS II), which is involved in pyrimidine (B1678525) biosynthesis, is regulated by different effectors. CPS II is activated by phosphoribosyl pyrophosphate (PRPP) and inhibited by uridine triphosphate (UTP). nih.gov The regulation of CPS II can also be influenced by phosphorylation. For instance, mitogen-activated protein (MAP) kinase can phosphorylate the CAD enzyme, which contains the CPS II domain. This phosphorylation leads to a loss of feedback inhibition by UTP and an increased sensitivity to activation by PRPP, thereby favoring pyrimidine biosynthesis for cell growth. nih.gov

The binding sites for these allosteric effectors are highly specific. In CPS I, two cysteine residues, Cys1328 and Cys1338, have been identified as crucial for the allosteric activation by NAG. wikipedia.org Mutagenesis studies on the allosteric domain have shown that alterations to conserved amino acid residues can significantly diminish the allosteric effects of both activators and inhibitors. tamu.edu

Table 1: Allosteric Regulation of Carbamoyl Phosphate Synthetases

Enzyme Isoform Allosteric Activators Allosteric Inhibitors Structural Effect of Activator Binding
E. coli CPS Ornithine, IMP nih.gov UMP nih.gov Promotes tetramer formation nih.gov
Human CPS I N-acetyl-L-glutamate (NAG) nih.govresearchgate.net - Induces conformational changes to an active state, forms carbamate tunnel nih.govresearchgate.net
Human CPS II Phosphoribosyl pyrophosphate (PRPP) nih.gov Uridine triphosphate (UTP) nih.gov Phosphorylation by MAP kinase enhances activation and reduces inhibition nih.gov
Fish CPS III N-acetyl-L-glutamate (NAG) wikipedia.org - Similar to CPS I, requires NAG for function wikipedia.org

Comparative Structural Analysis of CPS Isoforms and Homologs

Carbamoyl phosphate synthetases are found in various isoforms across different organisms, each adapted to specific metabolic roles. The three main isoforms are CPS I, CPS II, and CPS III, which exhibit significant structural and functional differences. nih.gov

CPS I is located in the mitochondria of terrestrial vertebrates and is primarily involved in the urea cycle, utilizing ammonia as its nitrogen source. nih.govwikipedia.org CPS II is found in the cytosol of nearly all cells and participates in pyrimidine biosynthesis, using glutamine as the nitrogen donor. wikipedia.orgnih.govquora.com CPS III is found in fish and some invertebrates; it uses glutamine as a nitrogen source and is involved in the urea cycle in these organisms. wikipedia.orgnih.govproteopedia.org

Structurally, most CPS enzymes are heterodimers composed of a small and a large subunit. wikipedia.org The small subunit contains the glutamine-binding site and is responsible for hydrolyzing glutamine to produce ammonia. wikipedia.orgproteopedia.org The large subunit houses the sites for bicarbonate phosphorylation and carbamoyl phosphate synthesis and also contains the allosteric effector binding sites. tamu.eduwikipedia.orgproteopedia.org An exception is CPS III, which is a single polypeptide, likely resulting from a gene fusion event of the glutaminase and synthetase domains. wikipedia.orgnih.gov The large subunit itself shows evidence of gene duplication and fusion, containing two homologous carboxy phosphate domains. wikipedia.org

A key structural feature of these enzymes is the presence of molecular tunnels that channel the reactive intermediates between the active sites. In E. coli CPS, an ammonia tunnel and a carbamate tunnel have been identified, which prevent the diffusion of these labile intermediates into the solvent. wikipedia.orgacs.org

From an evolutionary perspective, it is believed that the synthetase domain of CPS evolved from an ancestral kinase gene through duplication and fusion. nih.gov CPS III is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.govnih.gov This is supported by the fact that CPS III uses glutamine like CPS II but is allosterically activated by N-acetylglutamate, similar to CPS I. wikipedia.orgnih.gov Sequence alignments show a high degree of amino acid identity among the isoforms, particularly in the ATP-binding domains and residues involved in catalysis, indicating a common evolutionary origin. nih.gov

Homologs of the carboxy phosphate domain found in the large subunit of CPS are also present in other enzymes, such as biotin-dependent carboxylases, highlighting a conserved structural and functional motif for ATP-dependent carboxylation and phosphorylation reactions. wikipedia.orgnih.gov

Table 2: Comparison of Carbamoyl Phosphate Synthetase Isoforms

Feature CPS I CPS II CPS III
Location Mitochondria nih.govwikipedia.org Cytosol wikipedia.orgnih.gov Mitochondria (in fish) wikipedia.org
Metabolic Pathway Urea Cycle wikipedia.orgwikipedia.org Pyrimidine Biosynthesis wikipedia.orgnih.gov Urea Cycle wikipedia.org
Nitrogen Source Ammonia nih.govwikipedia.org Glutamine wikipedia.orgnih.gov Glutamine nih.govproteopedia.org
Allosteric Activator N-acetyl-L-glutamate (NAG) nih.govwikipedia.org Phosphoribosyl pyrophosphate (PRPP) nih.gov N-acetyl-L-glutamate (NAG) wikipedia.orgnih.gov
Structure Heterodimer (in mammals, a single polypeptide) wikipedia.org Heterodimer or part of a multifunctional protein (CAD) nih.govnih.gov Single polypeptide wikipedia.orgnih.gov
Evolutionary Note Evolved for ammonia detoxification in terrestrial vertebrates nih.gov Considered the ancestral form nih.gov Evolutionary intermediate between CPS II and CPS I nih.govnih.gov

Computational and Theoretical Chemistry Studies of Disodium Carbamoyl Phosphate

Computational Modeling of Carbamoyl (B1232498) Phosphate (B84403) Molecular Structure and Reactivity

Computational modeling has been employed to understand the intrinsic molecular structure and reactivity of carbamoyl phosphate. Quantum chemical calculations offer a window into the electronic distribution and geometric parameters that govern its chemical behavior.

Modeling studies have calculated the partial charges on the atoms of carbamoyl phosphate, revealing key aspects of its reactivity. For instance, the phosphorus atom carries a significant positive partial charge (+1.92), while the carbonyl carbon has a partial charge of +0.44. nih.gov This distribution of charges suggests that the phosphorus atom is a primary site for nucleophilic attack, a feature that is crucial for its role in phosphorylation reactions. nih.gov

These computational approaches are essential for rationalizing the molecule's behavior in different chemical environments and for understanding the fundamental principles that underpin its biological function. The data derived from these models provide a foundation for more complex simulations of its interactions with enzymes and other biological molecules.

Atomic CenterCalculated Partial Charge
Carbonyl Carbon+0.44
Phosphorus+1.92

This table displays the calculated partial charges on the carbonyl carbon and phosphorus atoms of carbamoyl phosphate, indicating their susceptibility to nucleophilic attack.

Simulations of Enzymatic Reaction Mechanisms (e.g., DFT Studies of CPS)

The enzymatic synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase (CPS) is a complex, multi-step process that has been extensively studied using computational methods. mdpi.com Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) approaches have been instrumental in elucidating the reaction mechanism at an atomic level. nih.gov

DFT studies, for instance, can model the electronic rearrangements that occur during bond formation and cleavage in the active sites of CPS. nih.gov These simulations have helped to rationalize the catalytic strategies employed by the enzyme, such as the stabilization of transition states and the role of key amino acid residues in the active site. By providing a detailed picture of the reaction coordinates, these computational investigations complement experimental studies and offer a deeper understanding of the enzymatic synthesis of this vital metabolite.

Molecular Dynamics Simulations of Protein Conformation and Substrate Channeling

Molecular dynamics (MD) simulations have been a powerful tool for investigating the conformational dynamics of carbamoyl phosphate synthetase (CPS) and the channeling of its substrates and intermediates. nih.gov CPS is a large, multi-domain enzyme with three separate active sites connected by molecular tunnels that span nearly 100 Å. acs.orgresearchgate.net These tunnels are essential for protecting unstable intermediates, such as ammonia (B1221849) and carbamate (B1207046), from the aqueous solvent as they are transferred from one active site to the next. mdpi.comacs.org

MD simulations have been used to map the pathways of ammonia and carbamate through these intramolecular tunnels. nih.govacs.org These simulations have revealed the presence of "water pockets" and narrow constrictions within the tunnels, which are regulated by the conformational changes of specific amino acid residues. nih.gov For example, the translocation of carbamate through its tunnel has been shown to involve overcoming a free energy barrier of 8.4 kcal/mol. nih.gov

Furthermore, MD simulations have provided insights into the large-scale conformational changes that CPS undergoes during its catalytic cycle. These simulations have shown how the binding of substrates and allosteric effectors can induce domain movements that are critical for the proper functioning of the enzyme. mdpi.com By capturing the dynamic nature of the enzyme, MD simulations provide a more complete picture of how CPS is able to efficiently and safely synthesize carbamoyl phosphate.

Theoretical Investigations of Carbamoyl Phosphate Degradation and Stability Pathways

Carbamoyl phosphate is a thermally labile molecule, and theoretical investigations have been crucial in understanding its degradation pathways and the mechanisms by which enzymes can stabilize it. nih.govnih.gov In aqueous solution, carbamoyl phosphate is unstable and decomposes into ammonia, hydrogenocarbonate, and free phosphate. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to elucidate the mechanism of the thermal decomposition of carbamoyl phosphate in the absence of an enzyme. nih.gov These studies have shown that the critical step involves the breaking of the C-O bond, which is facilitated by an intramolecular proton transfer from the amine group to the phosphate group. nih.gov

Interestingly, when carbamoyl phosphate is bound to the active site of enzymes such as aspartate transcarbamoylase or ornithine transcarbamoylase, its rate of thermal decomposition is reduced by a factor of over 5,000. nih.gov Computational studies have revealed that this stabilization is achieved by restricting the conformation of the bound carbamoyl phosphate to a geometry that is unfavorable for the intramolecular proton transfer required for decomposition. nih.gov These theoretical findings highlight the crucial role of the enzymatic environment in protecting this metabolically important but inherently unstable molecule.

ConditionRate of DecompositionStabilization Factor
Aqueous SolutionHigh1x
Enzyme-boundLow>5,000x

This table illustrates the dramatic stabilization of carbamoyl phosphate when bound to an enzyme compared to its stability in an aqueous solution.

Computational Approaches to Enzyme-Ligand Interactions and Allostery

Computational methods have been extensively used to study the interactions between carbamoyl phosphate synthetase (CPS) and its various ligands, including substrates, products, and allosteric effectors. nih.govmdpi.com These studies have provided detailed insights into the molecular basis of ligand binding and the mechanisms of allosteric regulation.

The activity of E. coli CPS is allosterically regulated by UMP (an inhibitor) and IMP and ornithine (activators). nih.gov Computational docking and molecular dynamics simulations have been used to identify the binding sites for these allosteric effectors and to understand how their binding leads to conformational changes that alter the enzyme's catalytic activity. nih.govmdpi.com For example, the binding of the activator N-acetyl-L-glutamate (NAG) to human CPS1 has been shown to trigger long-range conformational changes that affect the two distant phosphorylation domains. mdpi.com

Site-directed mutagenesis studies, guided by computational predictions, have been used to identify key residues involved in ligand binding and allosteric communication. nih.govnih.gov By mutating specific amino acids in the allosteric binding site, researchers have been able to modulate the enzyme's response to its effectors. nih.gov These combined computational and experimental approaches have been instrumental in deciphering the complex regulatory mechanisms that control the synthesis of carbamoyl phosphate.

Advanced Research Methodologies and Analytical Techniques

Enzymatic Activity Assays for Carbamoyl (B1232498) Phosphate (B84403) Synthetases

The quantification of carbamoyl phosphate synthetase (CPS) activity is fundamental to understanding its function and regulation. Various assays have been developed, each with specific advantages for different research applications. These methods can be broadly categorized into radiometric and coupled enzyme assays.

Radiometric assays offer high sensitivity for detecting the formation of carbamoyl phosphate. A common approach involves the use of radiolabeled substrates, allowing for the direct measurement of product formation.

One such method utilizes [γ-32P]ATP to track the transfer of the gamma-phosphate group. In these assays, CPS is incubated with [γ-32P]ATP and the other necessary substrates, bicarbonate and an ammonium (B1175870) source. The resulting radiolabeled carbamoyl [32P]phosphate can then be separated from the unreacted [γ-32P]ATP and other labeled byproducts like inorganic phosphate ([32P]Pi) through techniques such as paper chromatography. The amount of labeled carbamoyl phosphate is quantified using densitometric analysis of the chromatogram, providing a direct measure of enzyme activity. nih.gov This technique has been instrumental in mechanistic studies, for instance, in demonstrating that approximately 0.6 mol of carbamoyl [32P]phosphate is formed per mole of enzyme in pulse-chase experiments. researchgate.net

Sensitive and specific radiochromatographic methods have also been developed to measure the enzymatic activities of carbamoyl phosphate synthetase I (CPS I) in biological samples, such as frozen liver tissue. nih.gov

Coupled enzyme assays provide a continuous method for detecting carbamoyl phosphate formation by linking its production to a subsequent, easily measurable reaction. These assays often rely on colorimetric or spectrophotometric detection of a downstream product.

A prevalent method involves converting the newly synthesized carbamoyl phosphate into other compounds like citrulline or ureidosuccinate using ornithine transcarbamoylase (OTC) or aspartate transcarbamoylase (ACT), respectively. newprairiepress.org The resulting product can then be quantified colorimetrically. newprairiepress.org Another approach involves the chemical conversion of carbamoyl phosphate to hydroxyurea with hydroxylamine, which can then be measured colorimetrically at 458 nm. nih.gov This uncoupled method has been shown to yield identical activity measurements to the ornithine transcarbamoylase coupled assay. nih.gov

Spectrophotometric assays have also been developed. One such assay measures the synthesis of glutamate, a co-product of carbamoyl phosphate synthesis when glutamine is the nitrogen source. The glutamate is used as a substrate for glutamate dehydrogenase, and the concomitant production of NADPH is monitored by the change in absorbance at 340 nm. newprairiepress.org

Assay TypePrincipleDetection MethodKey Features
Radiometric Incorporation of 32P from [γ-32P]ATP into carbamoyl phosphate.Autoradiography/Densitometry of chromatographically separated products.High sensitivity; direct measurement of product.
Coupled Enzyme (Colorimetric) Enzymatic conversion of carbamoyl phosphate to citrulline or ureidosuccinate, or chemical conversion to hydroxyurea.Colorimetric measurement of the final product.Continuous or endpoint analysis; widely used.
Coupled Enzyme (Spectrophotometric) Measurement of glutamate production linked to the glutamate dehydrogenase reaction.Spectrophotometric monitoring of NADPH formation at 340 nm.Continuous monitoring of enzyme activity.

Isotopic Labeling and Pulse-Chase Experiments for Mechanistic Elucidation

Isotopic labeling, particularly in pulse-chase experiments, is a powerful technique for elucidating the reaction mechanism of enzymes like carbamoyl phosphate synthetase. wikipedia.org This method allows researchers to follow the fate of specific atoms or molecules through the course of a reaction.

In the context of CPS, pulse-chase analysis has been critical in defining the distinct roles of its two ATP-binding sites. nih.gov In these experiments, the enzyme is first "pulsed" by incubation with a radioactively labeled substrate, such as [γ-32P]ATP, for a short period. This is followed by a "chase," where an excess of the unlabeled form of the substrate is added, preventing further incorporation of the label. By analyzing the distribution of the radiolabel in the products at various times, the sequence of events and the function of different enzyme domains can be determined.

For example, pulse-chase studies using the synthetases from Aquifex aeolicus and Methanococcus jannaschii, where the two ATP-grasp folds are on separate subunits, allowed for differential labeling of each active site with [γ-32P]ATP. nih.gov These experiments provided the first direct evidence that the enzyme-catalyzed transfer of phosphate from ATP to carbamate (B1207046) occurs on the C-terminal ATP-grasp fold. nih.gov The results showed that [32P]-labeled carbamoyl phosphate was formed when the C-terminal subunit was pulse-labeled, but not when the N-terminal subunit was labeled. nih.gov This supported a sequential reaction mechanism where both ATP molecules transfer their γ-phosphate groups to reactants. nih.gov

Structural Determination Techniques for Carbamoyl Phosphate Synthetases

Understanding the three-dimensional structure of carbamoyl phosphate synthetase is crucial for comprehending its complex mechanism, which involves catalysis at three separate active sites connected by an intramolecular tunnel. researchgate.net

X-ray crystallography has been the primary technique for determining the high-resolution structure of carbamoyl phosphate synthetase. The enzyme from Escherichia coli has been crystallized, and its structure has been solved to resolutions as high as 2.1 Å and 1.8 Å. tamu.edurcsb.org

These crystallographic studies have revealed that the E. coli enzyme is a heterodimer composed of a small and a large subunit. tamu.eduwisc.edu The small subunit is responsible for hydrolyzing glutamine to produce ammonia (B1221849), while the large subunit contains the two sites for the ATP-dependent phosphorylation events. tamu.edurcsb.org The large subunit itself is organized into two homologous halves, a carboxyphosphate (B1215591) synthetic component and a carbamoyl phosphate synthetic component, suggesting an evolution from a homodimeric precursor. wisc.edu

Crystallization of CPS has been achieved under specific conditions, for instance, at pH 8 in the presence of L-ornithine, MnCl2, and ADP, using PEG 8000. wisc.edunih.gov The crystals typically belong to the orthorhombic space group P212121. wisc.edunih.gov The structural models obtained from X-ray diffraction data have provided detailed insights into the active sites, the extensive interactions between the subunits, and the path of the intramolecular tunnel through which unstable intermediates like ammonia and carbamate are channeled. tamu.eduwisc.eduwikipedia.org

OrganismResolutionKey Structural InsightsPDB ID
Escherichia coli2.8 ÅOverall architecture of the heterodimer, revealing two synthetase domains in the large subunit and an intramolecular tunnel. wisc.eduNot specified in search results
Escherichia coli2.1 ÅRefined structure providing greater detail of the active sites and subunit interactions. tamu.eduNot specified in search results
Escherichia coli (His353Asn mutant)1.8 ÅDirect observation of a covalently bound glutamyl thioester intermediate in the small subunit's active site. rcsb.org1A9X rcsb.org

Genetic Engineering and Mutagenesis for Structure-Function Relationship Studies

Understanding how enzymes recognize and process disodium (B8443419) carbamoyl phosphate is greatly advanced by genetic engineering and site-directed mutagenesis. These techniques involve altering the gene that codes for a specific enzyme to produce a modified protein with changes in its amino acid sequence. By studying the function of these mutated enzymes, researchers can pinpoint the exact roles of individual amino acids in substrate binding, catalysis, and allosteric regulation.

Carbamoyl phosphate synthetase (CPS), the primary enzyme responsible for synthesizing carbamoyl phosphate, is a major target for such studies. nih.govnih.gov For example, site-directed mutagenesis has been used to create variants of E. coli CPS with reduced sensitivity to feedback inhibition by UMP, an end-product of the pyrimidine (B1678525) pathway. nih.gov Structural analysis of these variants showed that reducing hydrogen bonds or introducing steric hindrance in the inhibitor binding pocket could significantly alter the enzyme's regulatory properties. nih.gov These structure-function analyses are crucial for both fundamental biochemical understanding and for protein engineering applications. nih.gov

Key Enzymes Studied via Mutagenesis for Carbamoyl Phosphate Interaction

Enzyme Metabolic Pathway Function Involving Carbamoyl Phosphate
Carbamoyl Phosphate Synthetase (CPS) I & II Urea (B33335) Cycle & Pyrimidine Synthesis Synthesizes carbamoyl phosphate. wikipedia.orgnih.gov
Ornithine Transcarbamylase (OTC) Urea Cycle Transfers the carbamoyl group from carbamoyl phosphate to ornithine. wikipedia.org

This table lists the principal enzymes that interact with carbamoyl phosphate and are frequently studied using genetic engineering to elucidate their mechanisms.

Biochemical Profiling of Metabolic Intermediates and Enzyme Cofactors

Biochemical profiling involves the comprehensive measurement of a suite of related molecules to obtain a snapshot of metabolic activity. When studying carbamoyl phosphate, this means quantifying not only carbamoyl phosphate itself but also other intermediates in the urea cycle and pyrimidine synthesis pathways, as well as essential enzyme cofactors. creative-proteomics.com This approach provides a holistic view of the pathway's flux and regulation under various physiological or disease states. researchgate.net

For example, in the context of urea cycle disorders, profiling reveals characteristic patterns. A deficiency in an enzyme downstream of carbamoyl phosphate synthesis can lead to its accumulation, while a defect in carbamoyl phosphate synthetase 1 (CPS1) results in low levels of subsequent intermediates like citrulline and arginine. nih.gov Analytical platforms, predominantly LC-MS, are used to measure these compounds in blood and urine, which is critical for diagnosing inherited metabolic disorders. creative-proteomics.comnih.gov The profiling also includes enzyme cofactors like ATP and activators such as N-acetylglutamate (NAG), which are essential for CPS1 activity. researchgate.net

Molecules Profiled Alongside Carbamoyl Phosphate

Category Molecule Pathway
Amino Acid Ornithine Urea Cycle
Amino Acid Citrulline Urea Cycle
Amino Acid Arginine Urea Cycle
Amino Acid Aspartate Pyrimidine Synthesis
Nucleotide UMP Pyrimidine Synthesis
Cofactor ATP CPS Substrate

This table details key intermediates and cofactors that are typically measured along with carbamoyl phosphate to assess the status of related metabolic pathways.

Development and Utilization of In Vitro and In Vivo Models for Studying Enzymatic Function and Metabolic Impact

To fully understand the role of disodium carbamoyl phosphate, researchers utilize a combination of in vitro and in vivo models.

In vitro models involve studying enzymes and reactions in a controlled environment outside of a living organism, such as a test tube. researchgate.net This allows for detailed kinetic studies of enzymes like carbamoyl phosphate synthetase without the complexities of the cellular environment. nih.gov Researchers can precisely control substrate concentrations (bicarbonate, ammonia, ATP), cofactors, and allosteric activators to determine reaction mechanisms and kinetic parameters. nih.gov

In vivo models are essential for understanding the metabolic impact of carbamoyl phosphate metabolism in the context of a whole organism. These models range from genetically engineered cell lines to animal models. For instance, mouse models with a deficiency in carbamoyl phosphate synthetase 1 (CPS1) have been created to replicate the human disease. medcraveonline.com These models are invaluable for studying the pathological consequences of disrupted carbamoyl phosphate metabolism, such as hyperammonemia, and for testing novel therapeutic strategies like gene and cell therapies. medcraveonline.comescholarship.org Furthermore, induced pluripotent stem cells (iPSCs) derived from patients can be used as a platform to test therapeutic genome editing approaches. escholarship.org

Investigation of Metabolic Dysregulation Involving Carbamoyl Phosphate

Biochemical Consequences of Inherited Carbamoyl (B1232498) Phosphate (B84403) Synthetase Deficiencies

Inherited deficiencies of carbamoyl phosphate synthetase I (CPS1), an enzyme primarily found in the mitochondria of liver and intestinal cells, result in a severe metabolic disorder known as carbamoyl phosphate synthetase 1 deficiency (CPS1D). This condition, inherited in an autosomal recessive pattern, disrupts the body's ability to process nitrogenous waste, leading to a series of cascading biochemical consequences.

The urea (B33335) cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism. CPS1 catalyzes the first and rate-limiting step of this cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. A deficiency in CPS1 activity, therefore, leads to a functional collapse of the urea cycle.

The immediate and most critical consequence of this enzymatic block is the accumulation of ammonia in the bloodstream, a condition known as hyperammonemia. In severe neonatal-onset CPS1D, ammonia levels can rise dramatically, leading to severe neurological damage, coma, and even death if not promptly managed. The inability to convert ammonia to urea disrupts nitrogen homeostasis, causing a systemic buildup of toxic nitrogenous waste. This disruption is particularly damaging to the central nervous system, which is highly sensitive to the toxic effects of ammonia.

While CPS1 is a mitochondrial enzyme essential for the urea cycle, a distinct cytosolic enzyme, carbamoyl phosphate synthetase II (CPS2), catalyzes the initial step of de novo pyrimidine (B1678525) biosynthesis. CPS2 utilizes glutamine, bicarbonate, and ATP to produce carbamoyl phosphate for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

In CPS1 deficiency, the mitochondrial block in carbamoyl phosphate production for the urea cycle does not directly impact the cytosolic pool of carbamoyl phosphate generated by CPS2 for pyrimidine synthesis. Consequently, the pyrimidine biosynthesis pathway itself is not inherently impaired. However, the metabolic state created by CPS1 deficiency can indirectly influence pyrimidine metabolism. For instance, in ornithine transcarbamylase (OTC) deficiency, the urea cycle disorder immediately following CPS1 deficiency, excess carbamoyl phosphate from the mitochondria spills into the cytosol and drives pyrimidine synthesis, leading to elevated orotic acid levels. In contrast, CPS1 deficiency is characterized by low to normal levels of urinary orotic acid, as there is no accumulation of carbamoyl phosphate to drive this pathway.

The biochemical hallmark of CPS1 deficiency is severe hyperammonemia. This is accompanied by a distinct pattern of metabolite imbalances that are crucial for diagnosis.

Amino Acid Profiles: Plasma amino acid analysis reveals a characteristic profile in individuals with CPS1 deficiency. Due to the block in the urea cycle, nitrogen is shunted into other pathways, leading to:

Elevated Glutamine and Alanine: These amino acids act as carriers of excess nitrogen from peripheral tissues to the liver. With the urea cycle impaired, their plasma concentrations become significantly elevated.

Low Citrulline and Arginine: As the synthesis of carbamoyl phosphate is the entry point for nitrogen into the urea cycle, a deficiency in CPS1 leads to decreased production of downstream urea cycle intermediates, including citrulline and arginine.

Orotic Acid: The measurement of urinary orotic acid is a key diagnostic marker to differentiate CPS1 deficiency from OTC deficiency. In CPS1 deficiency, the production of carbamoyl phosphate is blocked, so there is no substrate to be diverted into the pyrimidine pathway. This results in normal or low levels of orotic acid in the urine .

MetaboliteTypical Finding in CPS1 DeficiencyRationale
Plasma Ammonia Markedly ElevatedBlock in the first step of the urea cycle prevents ammonia detoxification.
Plasma Glutamine ElevatedAccumulation of nitrogen that cannot be processed through the urea cycle.
Plasma Alanine ElevatedServes as a major carrier of ammonia from muscle to the liver.
Plasma Citrulline Low to AbsentDecreased production due to lack of carbamoyl phosphate.
Plasma Arginine LowDecreased synthesis as a downstream product of the urea cycle.
Urine Orotic Acid Normal to LowInsufficient carbamoyl phosphate to drive the pyrimidine biosynthesis pathway.

Molecular Basis of Enzyme Dysfunction in Inherited Deficiencies

The underlying cause of CPS1 deficiency lies in mutations within the CPS1 gene, located on chromosome 2q34. These mutations lead to the production of a non-functional or partially functional CPS1 enzyme, disrupting its critical role in the urea cycle.

To date, over 200 mutations in the CPS1 gene have been identified in individuals with CPS1 deficiency. These mutations are diverse and include:

Missense mutations: These result in a single amino acid substitution in the CPS1 protein. The functional consequences of missense mutations can vary, ranging from minor reductions in enzyme activity to complete inactivation. Some missense mutations affect the enzyme's stability, leading to misfolding and rapid degradation. Others can impair substrate binding or the catalytic process itself.

Nonsense mutations: These introduce a premature stop codon, leading to the production of a truncated and non-functional protein.

Deletions and insertions: These can cause frameshifts in the genetic code, resulting in a completely altered and non-functional protein, or the removal of critical domains of the enzyme.

Splicing mutations: These affect the process of removing introns from the pre-mRNA, leading to an incorrectly assembled final mRNA and a non-functional protein.

The severity of the clinical phenotype in CPS1 deficiency often correlates with the nature of the CPS1 gene mutation and its impact on enzyme function. Complete loss-of-function mutations typically result in the severe, neonatal-onset form of the disease, while mutations that allow for some residual enzyme activity may lead to later-onset or milder forms.

Mutation TypeFunctional Effect on CPS1 Enzyme
Missense Altered protein folding, reduced stability, impaired substrate binding, or decreased catalytic activity.
Nonsense Production of a truncated, non-functional protein.
Deletions/Insertions Frameshift leading to a non-functional protein or loss of essential enzyme domains.
Splicing Incorrect mRNA processing resulting in a non-functional protein.

Cellular and Molecular Mechanisms of Metabolic Perturbation Related to Carbamoyl Phosphate

The deficiency of carbamoyl phosphate synthesis within the mitochondria sets off a chain of cellular and molecular events that contribute to the pathophysiology of CPS1 deficiency. The primary driver of this perturbation is the accumulation of ammonia.

Hyperammonemia has profound effects on cellular function, particularly in the brain. The molecular mechanisms of ammonia neurotoxicity are complex and include:

Disruption of Neurotransmitter Synthesis and Transport: Excess ammonia can interfere with the synthesis and uptake of key neurotransmitters, including glutamate and GABA, leading to an imbalance in excitatory and inhibitory signaling in the brain.

Alterations in Cerebral Energy Metabolism: Ammonia can impair mitochondrial function and the Krebs cycle, leading to a depletion of ATP, the cell's primary energy currency.

Induction of Oxidative Stress: High levels of ammonia can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.

Cerebral Edema: The accumulation of glutamine in astrocytes, a protective mechanism to detoxify ammonia in the brain, leads to osmotic swelling of these cells, resulting in cerebral edema and increased intracranial pressure.

The molecular consequences of CPS1 mutations directly impact the structure and function of the CPS1 enzyme. Many missense mutations lead to protein misfolding and aggregation within the mitochondria. This not only results in a loss of enzyme activity but can also induce cellular stress responses, such as the unfolded protein response (UPR), further contributing to cellular dysfunction. The inability to produce carbamoyl phosphate also leads to a depletion of downstream urea cycle intermediates, which may have other cellular roles beyond their function in the urea cycle.

Animal Models for Studying Carbamoyl Phosphate Dysregulation and Associated Mechanisms

The study of carbamoyl phosphate dysregulation, primarily through deficiencies in carbamoyl phosphate synthetase 1 (CPS1), has been significantly advanced by the development of various animal models. These models, predominantly murine, are crucial for investigating the pathophysiology of hyperammonemia and for testing novel therapeutic strategies. biologists.comnih.gov

Constitutive Knockout Mouse Model: A primary model involves the complete knockout of the Cps1 gene. These mice replicate the severe neonatal human phenotype of CPS1 deficiency. nih.gov Within 24 hours of birth, homozygous knockout (Cps1-/-) mice develop profound hyperammonemia and expire. Biochemical analysis of their plasma reveals markedly elevated glutamine and ammonia, with significantly reduced levels of citrulline and arginine, mirroring the human condition. nih.gov This model is foundational for studying the acute and lethal effects of a total loss of CPS1 function but is limited by its neonatal lethality for long-term studies. biologists.comnih.gov

Hypomorphic Mouse Model: To study less severe, later-onset forms of the disorder, a hypomorphic murine model with residual CPS1 activity was developed. biologists.com This model, which is viable and fertile, biochemically phenocopies the human disorder, presenting with elevated ammonia and glutamate, and reduced citrulline. It provides a valuable platform for investigating the chronic effects of hyperammonemia on the developing nervous system and for the preclinical assessment of therapies for patients who retain some enzyme activity. biologists.com

Liver-Humanized Mouse Model: A sophisticated model for studying human-specific aspects of CPS1 deficiency involves the liver-humanized mouse. nih.govuzh.chuzh.ch In this model, the livers of immune-deficient mice are repopulated with human hepatocytes from a CPS1-deficient patient. nih.govnih.gov These chimeric mice exhibit characteristic symptoms of human CPS1 deficiency, including an 80% reduction in CPS1 metabolic activity, elevated blood glutamine and glutamate levels, and delayed ammonia clearance following a challenge. nih.govuzh.ch This model is particularly valuable as it allows for the in vivo study of the disease in actual mutant human cells and is expected to provide highly relevant data for the development of gene therapies, modified RNA, and cellular therapies. nih.govuzh.ch

The table below summarizes key findings from these animal models.

Model TypeKey CharacteristicsMajor Biochemical FindingsResearch Applications
Constitutive Knockout Neonatal lethality within 24 hours. nih.govSevere hyperammonemia; elevated plasma glutamine; markedly reduced citrulline and arginine. nih.govStudying acute neonatal hyperammonemia and the complete loss-of-function phenotype. nih.gov
Hypomorphic Postnatal survival with residual enzyme activity. biologists.comElevated ammonia and glutamate; reduced citrulline; impaired ureagenesis. biologists.comInvestigating chronic hyperammonemia effects on the nervous system; testing therapies for partial CPS1 deficiency. biologists.com
Liver-Humanized Mouse liver repopulated with CPS1-deficient human hepatocytes. nih.govuzh.ch~80% reduction in CPS1 activity; delayed ammonia clearance; elevated glutamine and glutamate. nih.govuzh.chPreclinical testing of gene, RNA, and cell-based therapies on human cells in an in vivo environment. nih.gov

Research into the Role of Carbamoyl Phosphate Metabolism in Other Cellular Processes

Carbamoyl phosphate is a critical metabolic intermediate that stands at the crossroads of several essential biosynthetic pathways beyond its role in the urea cycle for nitrogen disposal. nih.govwikipedia.orgwikipedia.org Its synthesis and distribution are tightly controlled to meet cellular demands for the production of pyrimidines and the amino acid arginine. nih.gov

Pyrimidine Biosynthesis: Carbamoyl phosphate is the essential starting material for the de novo synthesis of pyrimidine nucleotides (the building blocks of DNA and RNA). libretexts.orgdavuniversity.org The process is initiated in the cytosol by the enzyme carbamoyl phosphate synthetase II (CPS II), which synthesizes carbamoyl phosphate from glutamine, bicarbonate, and ATP. creative-proteomics.commicrobenotes.com This carbamoyl phosphate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase, the first committed step in the pyrimidine pathway. nih.govdavuniversity.org The subsequent series of reactions leads to the formation of the pyrimidine ring and ultimately to the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides like CTP and TTP. davuniversity.orgnih.gov

Arginine Biosynthesis: In many organisms, carbamoyl phosphate is a key precursor for the synthesis of arginine. nih.govfrontiersin.org In bacteria and lower eukaryotes, a specific pool of carbamoyl phosphate is dedicated to this pathway. nih.govmicrobiologyresearch.org It is synthesized by an arginine-specific carbamoyl phosphate synthetase. frontiersin.orgmicrobiologyresearch.org The carbamoyl group is then transferred to ornithine by the enzyme ornithine transcarbamoylase to form citrulline. nih.govfrontiersin.org Citrulline is further converted in subsequent steps to argininosuccinate and finally to arginine. frontiersin.org This pathway is crucial not only for providing arginine for protein synthesis but also for producing intermediates for other metabolic routes. proquest.com

Other Specialized Pathways: Research has also identified the role of carbamoyl phosphate in more specialized metabolic pathways.

Antibiotic Synthesis: The carbamyl group from carbamoyl phosphate can be donated to amino or hydroxyl groups of various molecules, a reaction utilized in the biosynthetic pathways of several antibiotics. nih.gov

[NiFe] Hydrogenase Maturation: Carbamoyl phosphate participates in the maturation of certain enzymes. For instance, it provides the CN group to the [NiFe] cluster of hydrogenase, a critical step for the enzyme's function. nih.gov

The diverse roles of carbamoyl phosphate are summarized in the table below.

Cellular ProcessKey Enzyme(s)Initial SubstratesEnd Product(s)
Pyrimidine Synthesis Carbamoyl Phosphate Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase) davuniversity.orgcreative-proteomics.comCarbamoyl Phosphate, Aspartate davuniversity.orgUridine Monophosphate (UMP), Cytidine Triphosphate (CTP), Thymidine Triphosphate (TTP) davuniversity.orgnih.gov
Arginine Synthesis Carbamoyl Phosphate Synthetase (arginine-specific), Ornithine Transcarbamoylase (OTC) nih.govfrontiersin.orgCarbamoyl Phosphate, Ornithine nih.govL-Arginine frontiersin.org
Antibiotic Synthesis Carbamoyltransferases nih.govCarbamoyl Phosphate, various acceptor molecules nih.govCarbamoylated antibiotics nih.gov

Evolutionary and Comparative Biochemistry Perspectives of Carbamoyl Phosphate Metabolism

Phylogenetic Analysis of Carbamoyl (B1232498) Phosphate (B84403) Synthetase and Related Enzymes

Phylogenetic analyses of the amino acid sequences of carbamoyl phosphate synthetase (CPS) and related enzymes have illuminated their complex evolutionary relationships. These studies confirm that the synthetase domain of CPS exhibits internal similarity, which is the result of an ancient gene duplication event that occurred before the divergence of Bacteria, Archaea, and Eukarya. nih.govoup.com This internal duplication is so ancient that it can be used to root the tree of life, with analyses indicating that archaeal CPS sequences are more closely related to eukaryotic sequences than to bacterial ones. nih.gov

The ancestral CPS enzyme is believed to have been a heterodimeric protein, composed of two separate subunits for amidotransferase and synthetase functions. oup.com This structure is still observed in many modern organisms. The genes encoding these subunits are typically found linked, suggesting their close association in the ancestral genome. oup.com Subsequent evolutionary events, including gene fusions and further duplications, have led to the diverse array of CPS structures and functions seen today. nih.govoup.com

Evolutionary Origins of CPS Isoforms and Gene Duplication Events

The evolution of CPS is marked by a series of gene duplication events that gave rise to distinct isoforms with specialized roles. A key event was the duplication of an ancestral gene, which created the two "kinase" subdomains found in all modern CPS isozymes. nih.gov Following this internal duplication, a further duplication of the entire CPS gene occurred in the eukaryotic lineage after the divergence of plants but before the divergence of fungi. nih.gov This event generated the two principal isoenzymes: one dedicated to arginine biosynthesis and the other to pyrimidine (B1678525) synthesis. nih.gov

Interestingly, phylogenetic trees show that the two CPS enzymes found in Gram-positive bacteria and in Eukarya did not arise from a single common duplication event. Instead, they are the result of separate, independent gene duplications in each of these lineages. oup.com In Gram-positive bacteria, this duplication happened after their divergence from Proteobacteria. oup.com This recurring theme of gene duplication followed by specialization highlights a powerful mechanism for metabolic evolution. Following duplication, the mutation rate of these genes increased significantly, suggesting a period of rapid optimization for their new, specialized functions in either arginine or pyrimidine pathways. nih.gov This specialization was often accompanied by the fusion of the CPS gene with genes for other enzymes in the pathway, such as dihydroorotase and aspartate transcarbamoylase, to facilitate metabolic channeling. nih.gov

Adaptations of Carbamoyl Phosphate Synthesis Pathways in Diverse Organisms

The synthesis of carbamoyl phosphate is a universally critical process, but the pathways and enzymes involved show remarkable adaptations tailored to the physiology and environment of different organisms. These adaptations are evident when comparing prokaryotes and eukaryotes, and are particularly striking in organisms that thrive in extreme environments.

In prokaryotes like Escherichia coli and other Gram-negative bacteria, a single carbamoyl phosphate synthetase (CPS) produces carbamoyl phosphate for both arginine and pyrimidine biosynthesis. nih.gov This enzyme is a heterodimer, consisting of a small subunit (encoded by carA) with glutaminase (B10826351) activity and a large subunit (encoded by carB) with synthetase activity. nih.govnih.gov The regulation of this single enzyme is complex, ensuring that the needs of both pathways are met under various metabolic conditions. nih.gov

In contrast, many eukaryotes possess at least two distinct CPS isoforms. Gram-positive bacteria and lower eukaryotes also have a two-subunit CPS, but it has become dedicated specifically to arginine biosynthesis. nih.gov The CPS for pyrimidine synthesis in these organisms, and in higher eukaryotes, is part of a large, multifunctional protein. nih.gov For instance, in higher eukaryotes, the enzyme dedicated to the pyrimidine pathway (CPS II) is part of a multifunctional protein that also includes aspartate transcarbamoylase and dihydroorotase activities. nih.gov The two subunits seen in bacteria fused in the eukaryotic lineage to form a single polypeptide chain, and in the case of the arginine-specific enzyme (CPS I) found in the mitochondria of terrestrial vertebrates, the glutaminase activity was lost in favor of using free ammonia (B1221849). nih.gov

FeatureProkaryotes (e.g., E. coli)Eukaryotes (e.g., Mammals)
Number of CPS Enzymes Typically oneTwo or more distinct isoforms (CPS I, CPS II)
Structure Heterodimer (small and large subunits)CPS I: Monomer (ammonia-dependent) CPS II: Part of a large multifunctional protein (glutamine-dependent)
Subunit Composition Separate genes (carA, carB)Gene fusion events led to single, multifunctional polypeptides
Function Single enzyme serves both arginine and pyrimidine pathwaysSpecialized enzymes for distinct pathways (CPS I for urea (B33335) cycle/arginine synthesis, CPS II for pyrimidine synthesis)
Nitrogen Source Primarily glutamineCPS I: Ammonia CPS II: Glutamine
Regulation Coordinated regulation of a single enzyme for two pathwaysIndependent regulation of specialized enzymes

This table summarizes the general variations in carbamoyl phosphate synthesis between prokaryotes and eukaryotes.

Organisms living in extreme environments have evolved unique solutions for carbamoyl phosphate synthesis.

Pyrococcus abyssi : This hyperthermophilic archaeon thrives at extremely high temperatures. Since carbamoyl phosphate is highly unstable at these temperatures, metabolic channeling is essential to protect this labile intermediate. nih.gov In P. abyssi and other archaea like Pyrococcus furiosus, canonical CPS genes are absent. Instead, the synthesis of carbamoyl phosphate for anabolic purposes is catalyzed by carbamate (B1207046) kinase. mdpi.com This enzyme forms a functional complex with downstream enzymes like ornithine transcarbamoylase, ensuring the efficient and direct transfer of carbamoyl phosphate without its release into the cellular environment. nih.gov

Alcolapia Fish : The extremophile fish of the subgenus Alcolapia live in the highly alkaline and saline lakes of East Africa. These fish are ureotelic, meaning they excrete nitrogenous waste as urea. nih.govnih.gov They have adapted their carbamoyl phosphate synthesis for this purpose in a remarkable example of convergent evolution. Their carbamoyl-phosphate synthetase III (CPS III) has evolved to have a high affinity for ammonia as a substrate, a characteristic typical of the CPS I found in terrestrial vertebrates. nih.govresearchgate.net Uniquely among vertebrates, the expression of CPS III in Alcolapia is not in the liver but is localized to skeletal muscle. nih.govnih.gov This muscle-specific expression is activated early in embryonic development and persists throughout the fish's life, representing a significant adaptation in both enzyme function and gene regulation to cope with their extreme environment. nih.govresearchgate.net

Comparative Enzymology of Carbamoyl Phosphate Metabolizing Enzymes Across Species

The enzymes that metabolize carbamoyl phosphate, primarily CPS, exhibit significant differences in their structure, catalytic mechanisms, and regulatory properties across various species.

The most common form, CPS, is a multi-domain protein that catalyzes a complex, irreversible three-step reaction. wikipedia.org It first phosphorylates bicarbonate using ATP to form carboxyphosphate (B1215591). This intermediate then reacts with ammonia (from glutamine hydrolysis or free ammonia) to form carbamate, which is subsequently phosphorylated by a second ATP molecule to yield carbamoyl phosphate. wikipedia.org

In contrast, some archaea, like P. abyssi, lack a canonical CPS and instead use carbamate kinase for carbamoyl phosphate synthesis. mdpi.com This enzyme utilizes a different, single-step mechanism, directly phosphorylating carbamate with ATP. mdpi.com

In the ureotelic Alcolapia fish, the CPS III enzyme has convergently evolved with the CPS I of terrestrial vertebrates. researchgate.net Multiple amino acid alignments show changes in key residues that adapt its substrate affinity from glutamine towards ammonia, which is crucial for its role in detoxifying ammonia in its unique muscular urea cycle. researchgate.net These comparative analyses demonstrate how the fundamental chemistry of carbamoyl phosphate synthesis has been adapted through changes in enzyme structure, subunit organization, and catalytic properties to fit the diverse metabolic contexts of life.

Future Directions and Emerging Research Avenues in Disodium Carbamoyl Phosphate Studies

Elucidation of Novel Regulatory Networks and Interconnections in Metabolic Pathways

Carbamoyl (B1232498) phosphate (B84403) is a key metabolic intermediate in the synthesis of pyrimidines and arginine, and in the urea (B33335) cycle for nitrogen disposal. wikipedia.org The enzymes responsible for its synthesis, carbamoyl phosphate synthetases (CPS), are subject to intricate regulatory mechanisms. While the primary regulatory pathways are well-documented in certain organisms, future research will likely focus on uncovering novel regulatory networks and the broader interconnections of carbamoyl phosphate metabolism with other cellular processes.

In bacteria like Bacillus subtilis and Escherichia coli, different regulatory strategies have been observed for managing the production of carbamoyl phosphate for arginine and pyrimidine (B1678525) synthesis, demonstrating that diverse regulatory solutions can achieve the same metabolic goal. nih.gov This highlights the potential for discovering yet unknown regulatory mechanisms in other organisms. Research is moving towards understanding how the expression of genes encoding for CPS is coordinated with other metabolic pathways beyond the immediate downstream steps. For instance, the integration of regulatory and metabolic network analysis has revealed novel regulatory mechanisms in yeast. nih.gov Future studies will likely employ similar systems biology approaches, combining genomics, transcriptomics, and proteomics, to map the comprehensive regulatory landscape governing carbamoyl phosphate homeostasis. uiowa.edu This could reveal connections to pathways such as central carbon metabolism, amino acid metabolism, and fatty acid synthesis. nih.gov

Table 1: Known Regulatory Mechanisms of Carbamoyl Phosphate Synthesis in Bacteria

OrganismRegulated Operon(s)Key RegulatorsRegulatory MoleculesPathway(s) Controlled
Bacillus subtiliscarA, carB (arginine synthesis)AhrCArginineArginine Biosynthesis
pyrAA, pyrAB (pyrimidine synthesis)PyrRUMP, UTP, PRPPPyrimidine Synthesis
Escherichia colicarABArgRArginineArginine & Pyrimidine Synthesis
Pyrimidines, Ornithine (activator), IMP (activator), UMP (inhibitor)

Discovery of Uncharacterized Metabolic Roles and Carbamylation Targets

While the roles of carbamoyl phosphate in the urea cycle and nucleotide biosynthesis are well-established, emerging evidence suggests that it may have broader metabolic significance. Carbamoyl phosphate is a carbamylating agent, and its non-enzymatic reactions with biomolecules are an area of growing interest. nih.govresearchgate.net Carbamylation is a post-translational modification that can alter the structure and function of proteins. nih.gov In conditions of elevated urea, such as in kidney disease, increased cyanate (B1221674) formation, a decomposition product of urea, leads to widespread carbamylation of proteins. nih.gov Given that carbamoyl phosphate can also act as a carbamylating agent, future research will likely investigate its potential to directly modify proteins and other biomolecules under various physiological and pathological conditions. researchgate.net

Identifying novel carbamylation targets of carbamoyl phosphate could reveal new regulatory mechanisms and pathological consequences. For example, the carbamylation of proteins like hemoglobin, low-density lipoprotein (LDL), insulin, and erythropoietin has been shown to impact their function and is implicated in diseases like atherosclerosis and hypoxia. nih.gov Future studies may utilize advanced proteomic techniques to identify a broader range of proteins susceptible to carbamoylation by carbamoyl phosphate, thereby uncovering its role in a wider array of cellular processes and diseases.

Advanced Structural and Mechanistic Studies Utilizing Cutting-Edge Biophysical Techniques

A deep understanding of the enzymes that synthesize and utilize carbamoyl phosphate is crucial for comprehending its metabolic roles. High-resolution crystal structures of carbamoyl phosphate synthetase (CPS) from both E. coli and humans have provided significant insights into the enzyme's complex mechanism. nih.govbiologists.com These studies have revealed the multi-domain architecture of CPS and the long-distance conformational changes that are essential for its catalytic activity. nih.govresearchgate.net

Future research will likely employ cutting-edge biophysical techniques to build upon this structural foundation. Techniques such as cryo-electron microscopy (cryo-EM) will be invaluable for capturing the dynamic conformational states of CPS and its complexes with substrates, products, and allosteric regulators. Time-resolved crystallography and single-molecule techniques could provide unprecedented detail about the catalytic cycle and the intricate coordination of the different domains. These advanced structural and mechanistic studies will be instrumental in understanding how mutations lead to CPS deficiency and in designing targeted therapies. nih.gov

Table 2: Key Structural Features of Human Carbamoyl Phosphate Synthetase 1 (CPS1)

DomainFunctionKey Structural Elements
N-terminal domainBicarbonate phosphorylationATP-binding site
C-terminal domainCarbamate (B1207046) phosphorylationATP-binding site, Carbamate tunnel
Allosteric domainBinds N-acetyl-L-glutamate (NAG)NAG-binding pocket

Predictive Modeling and Drug Design Approaches via Computational Chemistry

The central role of carbamoyl phosphate synthetase (CPS) in various metabolic pathways makes it an attractive target for drug development. nih.govmedchemexpress.com Computational chemistry and predictive modeling are becoming increasingly powerful tools in the discovery and design of novel inhibitors and activators of CPS. frontiersin.orgnih.gov Structure-based drug design, which utilizes the three-dimensional structure of the target enzyme, can be employed to identify and optimize small molecules that bind to specific sites on CPS. nih.gov

Recent studies have led to the discovery of small-molecule inhibitors of CPS1 that bind to a previously unknown allosteric pocket, demonstrating the potential of high-throughput screening and computational approaches. nih.gov Molecular docking and virtual screening of large chemical libraries can identify promising lead compounds that can be further optimized through medicinal chemistry. mdpi.com These computational methods can also be used to predict the binding affinity and selectivity of potential drugs, thereby accelerating the drug discovery process. nih.gov Future efforts in this area will likely focus on developing more accurate scoring functions and incorporating machine learning algorithms to improve the predictive power of these models. Such approaches could lead to the development of novel therapeutics for metabolic disorders and cancers where CPS activity is dysregulated. nih.govnih.gov

Development of Refined In Vitro and In Vivo Research Models for Mechanistic Insights

To gain deeper mechanistic insights into the roles of carbamoyl phosphate in health and disease, the development of more sophisticated research models is essential. mdpi.comresearchgate.net While traditional cell culture and animal models have been valuable, there is a need for models that more accurately recapitulate human physiology and pathology.

In the realm of in vitro models, the use of three-dimensional (3D) organoids and spheroids derived from human cells offers a more physiologically relevant system to study carbamoyl phosphate metabolism compared to conventional 2D cell cultures. mdpi.com These models can better mimic the complex cell-cell and cell-matrix interactions that occur in tissues.

For in vivo studies, the development of refined animal models is crucial. Constitutive knockout mouse models of CPS1 deficiency have been created and replicate the severe neonatal phenotype observed in humans, providing a valuable tool for studying the pathophysiology of the disease and for testing new therapeutic strategies. nih.govnih.gov Furthermore, liver-humanized mouse models, where the mouse liver is repopulated with human hepatocytes, offer a unique platform to study human-specific aspects of carbamoyl phosphate metabolism and to evaluate the efficacy and safety of novel therapies in a more relevant context. researchgate.netnih.gov The recent use of CRISPR base-editing to create a mouse model with a specific human genetic mutation for CPS1 deficiency highlights the power of these advanced models in developing personalized medicine. mmrrc.org Future research will likely focus on creating even more sophisticated models, such as those with inducible or tissue-specific gene knockouts, to dissect the specific roles of carbamoyl phosphate in different organs and at different developmental stages.

Q & A

Q. What are the recommended methods for synthesizing and stabilizing disodium carbamoyl phosphate in laboratory settings?

this compound is synthesized via the reaction of carbamoyl phosphate with sodium ions under controlled pH conditions. Stability is highly dependent on storage parameters: aqueous solutions decompose rapidly at room temperature due to hydrolysis, but decomposition can be mitigated by storing aliquots at -20°C in neutral buffers (pH ~7.0) and avoiding repeated freeze-thaw cycles . Decomposition kinetics studies by Allen & Jones (1964) recommend monitoring degradation via spectrophotometric analysis of urea formation, a byproduct of hydrolysis .

Q. How can researchers accurately quantify this compound in enzymatic assays?

Fluorometric or colorimetric assays are preferred for quantification. For example, coupling carbamoyl phosphate with ornithine transcarbamylase (OTC) generates citrulline, which reacts with diacetyl monoxime under acidic conditions to form a chromophore measurable at 490 nm . Alternatively, isotopic labeling (e.g., ¹⁴C-bicarbonate) can track carbamoyl phosphate incorporation into downstream metabolites like pyrimidines or urea .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in carbamoyl phosphate synthase (CPS) kinetic data across studies?

Discrepancies often arise from differences in enzyme sources (e.g., CPS-I in urea cycle vs. CPS-II in pyrimidine synthesis) or assay conditions. To address this:

  • Use recombinant CPS isoforms (e.g., human CPS1 expressed in E. coli) to standardize enzyme purity and activity .
  • Conduct ATPase activity assays under identical buffer conditions (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl₂) to compare bicarbonate-dependent ATP hydrolysis rates .
  • Apply structural insights (e.g., CPS.A and CPS.B domain interactions) to interpret kinetic cooperativity .

Q. How does the structural organization of carbamoyl phosphate synthetase influence its catalytic mechanism?

CPS comprises two homologous subdomains (CPS.A and CPS.B) that form a homodimer essential for carbamoyl phosphate synthesis. Structural studies using X-ray crystallography (e.g., Thoden et al., 1997) reveal:

  • CPS.A binds ATP and bicarbonate, while CPS.B facilitates ammonia transfer from glutaminase domains .
  • Pressure-induced dissociation experiments (1,500 bar) demonstrate that dimer integrity is critical for full catalytic activity, as monomeric subunits retain partial ATPase function but cannot synthesize carbamoyl phosphate .

Q. What methodologies identify functional residues in CPS critical for substrate binding or allosteric regulation?

  • Site-directed mutagenesis : Targeting conserved histidine residues (e.g., His353 in CPS.A) disrupts ATP binding, validated via ATPase activity loss .
  • Molecular docking : Simulate interactions between this compound and CPS domains using software like AutoDock Vina, referencing crystal structures (PDB: 1BXR) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities of N-acetylglutamate (NAG), a CPS1 allosteric activator, under varying ionic conditions .

Q. How do metabolic perturbations in the urea cycle affect this compound utilization in disease models?

In CPS1 deficiency (a urea cycle disorder), carbamoyl phosphate accumulation in mitochondria disrupts the urea cycle, leading to hyperammonemia. Methodological approaches include:

  • Metabolomic profiling : Measure carbamoyl phosphate, citrulline, and orotic acid levels in liver tissue or plasma via LC-MS .
  • Gene therapy models : Deliver CPS1 cDNA via adenoviral vectors to restore enzyme activity in knockout mice .

Q. What are the key differences between CPS-I and CPS-II in terms of cellular localization and metabolic roles?

  • CPS-I : Mitochondrial, urea cycle, activated by NAG, uses ammonia as a nitrogen source .
  • CPS-II : Cytosolic, pyrimidine synthesis, uses glutamine amidotransferase activity . Experimental differentiation:
  • Subcellular fractionation : Isolate mitochondrial vs. cytosolic fractions from hepatocytes and assay CPS activity with/without NAG .
  • Inhibitor studies : Use DON (6-diazo-5-oxo-L-norleucine) to block glutamine-dependent CPS-II activity, leaving CPS-I unaffected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.